6,7-Dihydroxycoumarin-3-carboxylic Acid
Description
The exact mass of the compound 6,7-Dihydroxycoumarin-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84738-35-2 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical Identity & Physicochemical Properties
[1][2]
DCA is characterized by a benzopyrone core substituted with two hydroxyl groups at positions 6 and 7 (catechol moiety) and a carboxylic acid at position 3. This specific substitution pattern is critical for its dual role as a radical scavenger and a proton-donating matrix.
| Property | Specification |
| IUPAC Name | 6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid |
| Common Name | 6,7-Dihydroxycoumarin-3-carboxylic Acid (DCA) |
| CAS Number | 84738-35-2 |
| Molecular Formula | C₁₀H₆O₆ |
| Molecular Weight | 222.15 g/mol |
| Appearance | Light yellow to green crystalline powder |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water/ethanol |
| Fluorescence | Blue emission ( |
| Melting Point | ~270 °C (decomposes) |
Synthetic Route: Knoevenagel Condensation[6]
The most robust synthesis of DCA utilizes the Knoevenagel condensation. This pathway involves the reaction of 2,4,5-trihydroxybenzaldehyde with malonic acid. This route is preferred over the Pechmann condensation for 3-carboxylated coumarins because it directly installs the carboxylic acid group under mild conditions.
Mechanistic Causality: The aldehyde group of the benzaldehyde derivative undergoes nucleophilic attack by the active methylene group of malonic acid. Subsequent cyclization (lactonization) and decarboxylation are controlled by temperature and catalyst choice (typically aniline or piperidine), ensuring high regioselectivity.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for DCA via Knoevenagel condensation of 2,4,5-trihydroxybenzaldehyde.
Analytical Application: Superior MALDI Matrix
One of the most distinct technical applications of DCA is its role as a matrix in MALDI-MS, specifically for hydrophobic compounds (lipids, sterols, steroids) that are poorly ionized by conventional matrices like 2,5-Dihydroxybenzoic acid (DHB) or
Mechanism of Action: DCA possesses a high proton affinity and a UV absorption profile that efficiently couples with standard nitrogen lasers (337 nm) or Nd:YAG lasers (355 nm). Its catechol structure facilitates proton transfer to non-polar analytes, while the carboxylic acid aids in crystal formation.
Performance Comparison:
| Metric | DCA (6,7-Dihydroxycoumarin-3-COOH) | DHB (2,5-Dihydroxybenzoic Acid) |
| Target Analytes | Hydrophobic (Sterols, Lipids, CoQ10) | Peptides, Oligosaccharides |
| Ionization Efficiency | High for non-polar species | Low for non-polar species |
| Spot Homogeneity | High (Uniform crystallization) | Low (Needle-like "sweet spots") |
| Vacuum Stability | High (Low sublimation rate) | Moderate |
Biological & Pharmacological Profile
DCA retains the bioactive core of Esculetin, exhibiting potent antioxidant and anti-inflammatory activities.
Antioxidant Mechanism: The ortho-dihydroxy (catechol) structure at positions 6 and 7 allows DCA to act as a radical scavenger. It donates hydrogen atoms to reactive oxygen species (ROS), forming a stable semiquinone radical. This process effectively interrupts lipid peroxidation chains.
Signaling Pathway Modulation:
DCA has been observed to modulate the NF-
Biological Mechanism Diagram
Figure 2: Mechanism of antioxidant and anti-inflammatory action of DCA.
Experimental Protocols
Protocol A: Synthesis of DCA
Rationale: This protocol maximizes yield and purity by utilizing aniline to catalyze the condensation.
-
Reagent Prep: Dissolve 2,4,5-trihydroxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add catalytic aniline (5 drops) or piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Toluene/Ethyl Acetate/Formic Acid).
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates spontaneously. If not, add ice-cold water (10 mL) and acidify slightly with 1M HCl to ensure the carboxylic acid is protonated.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol/water to obtain light yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) showing singlet at
~8.6 ppm (C4-H) and broad singlets for hydroxyls.
Protocol B: MALDI Sample Preparation (Hydrophobic Analytes)
Rationale: DCA requires specific solvent conditions to co-crystallize with lipids.
-
Matrix Solution: Dissolve DCA (10 mg/mL) in THF:Water (9:1 v/v) or Acetonitrile:Water (1:1). Note: THF is preferred for very hydrophobic sterols.
-
Analyte Solution: Dissolve the lipid/sterol analyte in Chloroform or THF (1 mg/mL).
-
Deposition: Mix Matrix and Analyte in a 10:1 ratio. Spot 1
L onto the MALDI target plate. -
Drying: Allow to air dry. DCA forms small, uniform crystals, unlike the large needles of DHB.
-
Analysis: Analyze in Positive Ion Mode. For neutral lipids, the addition of a cationizing agent (e.g., NaCl or LiCl) may be required to observe
adducts.
References
-
Wang, H., et al. (2015).[1][2][3] "Coumarins as new matrices for matrix-assisted laser-desorption/ionization Fourier transform ion cyclotron resonance mass spectrometric analysis of hydrophobic compounds." Analytica Chimica Acta, 882, 49-57.[4] Link
-
Cao, W., et al. (2023). "Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives." Iraqi Journal of Pharmacy, 20(Supp-01), 174-188. Link
-
Chem-Impex International. (n.d.). "6,7-Dihydroxycoumarin-3-carboxylic acid Product Page." Chem-Impex. Link
-
Ziko, B., et al. (2021).[5] "Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivative." Comptes Rendus Chimie, 24(2), 215-228. Link
-
Cayman Chemical. (n.d.). "7-(Diethylamino)coumarin-3-carboxylic Acid Product Information." Cayman Chemical. Link
Sources
- 1. Coumarins as new matrices for matrix-assisted laser-desorption/ionization Fourier transform ion cyclotron resonance mass spectrometric analysis of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dihydroxycoumarin | CAS#:305-01-1 | Chemsrc [chemsrc.com]
- 5. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]
The Functional Scaffold: 6,7-Dihydroxycoumarin-3-carboxylic Acid
Executive Summary
6,7-Dihydroxycoumarin-3-carboxylic acid (CAS 84738-35-2) represents a critical intersection between natural product chemistry and synthetic functionalization. As a derivative of esculetin (6,7-dihydroxycoumarin), it retains the potent antioxidant and metal-chelating properties of the catechol moiety while introducing a C3-carboxylic acid handle. This structural addition transforms the molecule from a passive metabolite into a versatile "functional scaffold," enabling bioconjugation, fluorescent labeling, and the development of targeted pharmaceutical agents. This guide details its discovery context, synthetic pathways, and physicochemical utility in modern research.
Part 1: Genesis and Structural Logic
The Convergence of Two Chemistries
The discovery of 6,7-dihydroxycoumarin-3-carboxylic acid was not a singular "eureka" moment but rather the inevitable convergence of two distinct fields of organic chemistry in the mid-20th century:
-
Natural Product Isolation: The characterization of Esculetin (6,7-dihydroxycoumarin) from Cortex Fraxini (Ash bark) established the biological significance of the catechol-coumarin core as a radical scavenger and lipoxygenase inhibitor.
-
Knoevenagel Condensation Utility: Synthetic chemists recognized that introducing a carboxylic acid at the C3 position (via Knoevenagel condensation) provided a necessary "handle" for attaching these fluorophores to proteins, peptides, and polymers without disrupting the electronic system responsible for fluorescence.
Structural Anatomy
The molecule derives its unique properties from three distinct functional zones:
-
The Catechol Core (C6, C7-OH): Provides strong redox activity (antioxidant) and bidentate metal chelation (e.g., Fe³⁺, Cu²⁺ sensing).
-
The Coumarin Lactone: Acts as the rigid, planar chromophore responsible for UV absorption and fluorescence.
-
The C3-Carboxyl Handle: An electron-withdrawing group that red-shifts the absorption spectrum and serves as the site for amide coupling (bioconjugation).
Part 2: Synthesis and Production Protocols
Unlike the Pechmann condensation, which typically yields 4-substituted coumarins, the synthesis of 3-carboxylic acid derivatives relies on the Knoevenagel Condensation . This route ensures regio-specificity and high yields.
Primary Synthetic Route (Knoevenagel)
This protocol utilizes 2,4,5-trihydroxybenzaldehyde to install the catechol moiety directly.
Reagents:
-
Substrate: 2,4,5-Trihydroxybenzaldehyde (or 4,5-dihydroxy-2-formylphenyl structure)
-
Reagent: Malonic acid (1.1 equivalents)
-
Catalyst: Aniline or Piperidine (catalytic amount)
-
Solvent: Ethanol or Pyridine
Step-by-Step Protocol:
-
Charge: Dissolve 10 mmol of 2,4,5-trihydroxybenzaldehyde and 11 mmol of malonic acid in 20 mL of absolute ethanol.
-
Catalysis: Add 5 drops of aniline. The amine forms an iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the malonic acid enolate.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.
-
Acidification: If pyridine was used, pour the mixture into ice-cold 10% HCl to protonate the carboxylate and precipitate the free acid.
-
Purification: Recrystallize from ethanol/water.
Visualization of Synthetic Logic
The following diagram illustrates the Knoevenagel pathway and the subsequent bioconjugation potential.
Caption: The Knoevenagel route ensures C3-carboxylation, creating a stable precursor for bioconjugation.
Part 3: Physicochemical Properties[3]
The utility of 6,7-dihydroxycoumarin-3-carboxylic acid is defined by its specific physical constants.
Key Data Table
| Property | Value | Notes |
| CAS Number | 84738-35-2 | Distinct from Esculetin (305-01-1) |
| Molecular Formula | C₁₀H₆O₆ | MW: 222.15 g/mol |
| Melting Point | ~270°C (dec.)[1][2][3][4] | Decomposes upon melting |
| Solubility | DMSO, DMF, dilute base | Poor solubility in neutral water |
| pKa (COOH) | ~1.9 - 2.5 | Highly acidic due to conjugation |
| pKa (Phenols) | ~8.5 (C7), ~11.0 (C6) | Stepwise deprotonation affects fluorescence |
| Excitation Max | 352 nm | UV region |
| Emission Max | 407 nm | Blue fluorescence (pH dependent) |
Fluorescence Mechanism
The fluorescence of this molecule is governed by the Twisted Intramolecular Charge Transfer (TICT) state and the ionization status of the hydroxyl groups.
-
Acidic pH: The protonated phenols quench fluorescence via photoinduced electron transfer (PET).
-
Basic pH: Deprotonation of the 7-OH creates a phenolate anion, which acts as a strong electron donor (push-pull system) with the carbonyl acceptor, significantly enhancing quantum yield.
Caption: Fluorescence modulation via pH titration and metal chelation.
Part 4: Applications in Research & Development
Metal Ion Sensing (The "Turn-Off" Probe)
The 6,7-dihydroxy motif (catechol) is a specific ligand for transition metals.
-
Mechanism: Upon binding paramagnetic ions like Cu²⁺ or Fe³⁺, the fluorescence is quenched via paramagnetic relaxation enhancement or energy transfer.
-
Protocol:
-
Prepare a 10 µM solution of the probe in HEPES buffer (pH 7.4).
-
Record baseline fluorescence (Ex 352 nm / Em 407 nm).
-
Titrate metal ion solution. A linear decrease in intensity correlates to metal concentration.
-
Drug Development Scaffold
In medicinal chemistry, the 3-carboxylic acid group is often converted into amides or esters to improve lipophilicity (LogP) and cell permeability.
-
Target: Mcl-1 inhibitors and antibacterial agents.
-
Strategy: The catechol group mimics the pharmacophore of siderophores, facilitating bacterial uptake, while the coumarin core intercalates DNA or inhibits gyrase B.
References
-
Synthesis of Coumarin-3-Carboxylic Acids
-
Knoevenagel, E. "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 1898.
-
-
Fluorescence Properties
-
Biological Activity & Derivatives
-
Zeki, N. M., & Mustafa, Y. F. "Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review." Iraqi Journal of Pharmacy, 2023.
-
-
Chemical Data & Safety
-
PubChem. "2,4,5-Trihydroxybenzaldehyde (Precursor Data)." National Library of Medicine.
-
-
Commercial Availability & CAS Verification
Sources
- 1. rsc.org [rsc.org]
- 2. 6,7-DihydroxycouMarin-3-carboxylic Acid | 84738-35-2 [chemicalbook.com]
- 3. pure-synth.com [pure-synth.com]
- 4. eurjchem.com [eurjchem.com]
- 5. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 6. 6,7-Dihydroxycoumarin-3-carboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
The Antioxidant Potential of Esculetin and Its Derivatives: A Technical Guide for Researchers
Introduction: The Promise of Esculetin in Mitigating Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Esculetin (6,7-dihydroxycoumarin), a natural coumarin found in various plants, has emerged as a compound of significant interest due to its potent antioxidant properties.[3][4] This technical guide provides an in-depth exploration of the antioxidant mechanisms of esculetin and its derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for evaluating their antioxidant capacity, and explore the synthesis of novel derivatives with enhanced therapeutic potential.
Core Mechanisms of Antioxidant Action
The antioxidant activity of esculetin and its derivatives is multifaceted, involving both direct and indirect mechanisms to neutralize ROS and bolster cellular defenses.
Direct Radical Scavenging: The Role of the Catechol Moiety
The primary mechanism behind esculetin's antioxidant prowess lies in its ability to directly scavenge free radicals. This activity is largely attributed to the presence of two hydroxyl groups on its benzopyrone structure, forming a catechol moiety that can readily donate hydrogen atoms to stabilize free radicals.[3][4] This process is fundamental to neutralizing highly reactive species such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide anions, and hydroxyl radicals.[5]
Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Axis
Beyond direct scavenging, esculetin exerts a profound influence on endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[8] In the presence of oxidative stress or in response to inducers like esculetin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of a suite of protective enzymes.[8] These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][7] This coordinated upregulation of the cellular antioxidant machinery provides a sustained defense against oxidative insults.
Structure-Activity Relationship: Designing More Potent Antioxidants
The antioxidant capacity of coumarin derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel derivatives with enhanced efficacy.
The Critical Role of Hydroxyl Groups
The number and position of hydroxyl groups on the coumarin scaffold are the most critical determinants of antioxidant activity. The 6,7-dihydroxy substitution (catechol group) found in esculetin is particularly effective at radical scavenging.[9][10] Studies have shown that the 7,8-dihydroxy-substituted isomers also exhibit potent antioxidant effects.[9][11] In general, increasing the number of hydroxyl groups tends to enhance antioxidant capacity.[9]
Influence of Other Substituents
While hydroxyl groups are key, other substitutions on the coumarin ring can modulate antioxidant activity. The introduction of electron-donating groups can enhance the radical scavenging ability of the molecule. Conversely, electron-withdrawing groups may have a lesser or even detrimental effect. The overall lipophilicity of the molecule also plays a crucial role in its ability to access and protect lipid membranes from peroxidation.
Quantitative Assessment of Antioxidant Activity: A Methodological Overview
A variety of in vitro assays are employed to quantify the antioxidant potential of esculetin and its derivatives. Each assay targets a specific aspect of antioxidant activity, and a combination of methods provides a comprehensive evaluation.
In Vitro Chemical Assays
These assays are based on the ability of the test compound to scavenge stable free radicals or reduce oxidized species in a cell-free system.
This is one of the most common and straightforward methods for assessing radical scavenging activity. The deep violet DPPH radical becomes colorless or yellowish upon accepting a hydrogen atom from an antioxidant. The change in absorbance is measured spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Dissolve DPPH in a suitable solvent, such as ethanol or methanol, to a concentration of 0.1 mM.[12] This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the esculetin derivative in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard solution to each well. Then, add 200 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of concentrations of the esculetin derivative in the appropriate solvent.
-
Reaction Mixture: In a 96-well microplate, add 5 µL of the sample or standard to each well. Then, add 200 µL of the ABTS•+ working solution to each well.
-
Incubation: Mix for 5 minutes with continuous shaking.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cell-Based Assays
Cellular assays provide a more biologically relevant assessment of antioxidant activity by taking into account factors such as cell uptake, metabolism, and localization of the antioxidant.
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells.[14] DCFH-DA is taken up by cells and deacetylated to the non-fluorescent DCFH.[14] The presence of ROS, induced by a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] An effective antioxidant will quench these radicals, thereby reducing the fluorescence intensity.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and grow to confluence.[15]
-
Cell Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with the esculetin derivative at various concentrations for 1 hour.
-
Probe Loading: Add the DCFH-DA probe to the cells and incubate for 1 hour at 37°C.[5]
-
Induction of Oxidative Stress: Wash the cells to remove excess probe and then add the AAPH solution to induce oxidative stress.[5]
-
Kinetic Measurement: Immediately begin reading the fluorescence kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at 485 nm and emission at 538 nm.[5][15]
-
Data Analysis: The area under the curve (AUC) is calculated for both the control and treated wells. The percentage of antioxidant activity is determined, and the CAA value is expressed as quercetin equivalents.
Lipid peroxidation is a major consequence of oxidative stress, leading to cell membrane damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.
Experimental Protocol: TBARS Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates that have been treated with an oxidizing agent and/or the esculetin derivative.
-
Acid Treatment: Add 300 µL of the sample to a microcentrifuge tube and mix with 300 µL of TBARS Acid Reagent.[3] Incubate for 15 minutes at room temperature.[3]
-
Protein Precipitation: Centrifuge the mixture at ≥ 12,000 x g for 4 minutes to precipitate proteins.[3]
-
Reaction with TBA: Transfer the supernatant to a new tube and add the thiobarbituric acid (TBA) solution. Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, measure the absorbance of the pink adduct at 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Quantitative Data Summary
The following table summarizes the reported IC50 values for esculetin and some of its derivatives in various antioxidant assays, providing a comparative overview of their potency.
| Compound | Assay | IC50 Value | Reference |
| Esculetin | DPPH | 25.18 µM | [11] |
| Esculetin | 5-Lipoxygenase Inhibition | 6.6 µM | [16] |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 33.46 µM | [11] |
| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | DPPH | 17.49 µM | [11] |
| 6,7-dimethoxy-3-substituted coumarin derivative | Acetylcholinesterase Inhibition | 0.236 nM | [2] |
| Coumarin-hydroxytyrosol hybrid | DPPH | 26.58 µM | [9][10] |
| Coumarin-hydroxytyrosol hybrid | ABTS | 30.31 µM | [9][10] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway and a typical workflow for an in vitro antioxidant assay.
Caption: The Nrf2-ARE Signaling Pathway Activation by Esculetin.
Caption: General Workflow for In Vitro Antioxidant Assays.
Synthesis of Novel Esculetin Derivatives
The chemical tractability of the esculetin scaffold allows for the synthesis of a wide array of derivatives with potentially improved antioxidant and pharmacokinetic properties. The phenolic hydroxyl groups and the double bond in the pyrone ring are key sites for chemical modification.[2] Various synthetic strategies have been employed, including methylation, glycosylation, and the introduction of different functional groups, to enhance the biological activities of esculetin.[2] For instance, the synthesis of 6,7-dimethoxycoumarin from esculetin has been reported to yield a compound with potent antioxidant activities.[2] Microwave-assisted synthesis has also been utilized to improve reaction times and yields for esculetin and its derivatives.[2][4]
Conclusion and Future Directions
Esculetin and its derivatives represent a promising class of antioxidant compounds with significant therapeutic potential. Their ability to both directly scavenge free radicals and enhance the endogenous antioxidant defenses through the Nrf2 pathway makes them attractive candidates for the development of drugs to combat oxidative stress-related diseases. Future research should focus on the synthesis and evaluation of novel derivatives with optimized potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical applications. This guide provides a solid foundation for researchers to explore the rich therapeutic landscape of esculetin and its derivatives in the ongoing battle against oxidative damage.
References
-
DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
- Ishaq, M., et al. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Oxidative Medicine and Cellular Longevity, 2022.
- Li, X., et al.
- Vianna, D. R., et al. Evaluation of the Antioxidant Capacity of Synthesized Coumarins. International Journal of Molecular Sciences, 2012.
- Spetea, M., & Schmidhammer, H. Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). International Journal of Molecular Medicine, 2020.
- Al-Majedy, Y. K., et al. Antioxidant Activity of Coumarins and Their Metal Complexes. Pharmaceuticals, 2023.
- Wolfe, K. L., & Liu, R. H. Cellular antioxidant activity (caa) assay.
- Jaramillo, M. C., & Zhang, D. D. The molecular mechanisms of Nrf2-mediated antioxidant response. Current Opinion in Toxicology, 2013.
-
ResearchGate. Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7?. 2016. [Link]
-
Zen-Bio. CAA Antioxidant Assay Kit. [Link]
- Singh, R., et al. In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods.
- Kostova, I., et al. The Antioxidant Activity of Coumarins and Flavonoids.
- Trovato, A., et al. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke?. Antioxidants, 2021.
- Vianna, D. R., et al. Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI, 2012.
- Wang, C., et al. Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. Journal of Chemical and Pharmaceutical Research, 2014.
- Lee, J. M., & Johnson, J. A. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress.
- Kim, E. K., et al. Effect of Esculetin on Tert-Butyl Hydroperoxide-Induced Oxidative Injury in Retinal Pigment Epithelial Cells In Vitro. International Journal of Molecular Sciences, 2020.
- Al-Amiery, A. A., et al. Antioxidant Activity of Coumarins.
- Kellett, G. L., et al. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- Ibraheem, H. H., et al. Antioxidant Activity of Coumarine Compounds. ANJS, 2019.
-
HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. [Link]
- Yu, R., et al. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Antioxidants & Redox Signaling, 2011.
- Spetea, M., & Schmidhammer, H. Antioxidant and anti-inflammatory effects of esculin and esculetin (Review).
- Al-Majedy, Y. K., et al. Antioxidant Activity of Coumarins. Encyclopedia.pub, 2023.
- Wolfe, K. L., & Liu, R. H. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 2007.
- Trovato, A., et al.
- Sharma, S., et al.
-
ResearchGate. IC50 values of all antioxidant assays. [Link]
- Kostova, I., et al. New insights into the chemistry and antioxidant activity of coumarins. Current Drug Targets, 2011.
- Li, X., et al. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review.
Sources
- 1. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
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- 3. resources.rndsystems.com [resources.rndsystems.com]
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- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Therapeutic Medicine [spandidos-publications.com]
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- 9. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
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Technical Guide: Safety, Toxicity, and Bioactivity of 6,7-Dihydroxycoumarin-3-carboxylic Acid
The following technical guide provides an in-depth analysis of the safety, toxicity, and experimental handling of 6,7-Dihydroxycoumarin-3-carboxylic Acid . This document is structured for researchers and drug development professionals, synthesizing direct chemical data with structure-activity relationship (SAR) insights from the coumarin family.
Executive Summary & Compound Identity
6,7-Dihydroxycoumarin-3-carboxylic Acid (CAS: 84738-35-2) is a synthetic derivative of Esculetin (6,7-dihydroxycoumarin). While the parent compound, Esculetin, is a naturally occurring pharmacophore known for its antioxidant and hepatoprotective properties, the introduction of the carboxylic acid moiety at the C3 position significantly alters its physicochemical properties, solubility profile, and biological reactivity.
This compound occupies a critical niche in medicinal chemistry: it retains the redox-active catechol functionality of Esculetin while gaining a handle for further derivatization (e.g., amide formation) or metal chelation.
Chemical Identification
| Parameter | Detail |
| Systematic Name | 6,7-dihydroxy-2-oxo-2H-chromene-3-carboxylic acid |
| CAS Number | 84738-35-2 |
| Molecular Formula | C₁₀H₆O₆ |
| Molecular Weight | 222.15 g/mol |
| Appearance | Light yellow to green crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water/acidic media |
Toxicological Profile
The safety profile of 6,7-Dihydroxycoumarin-3-carboxylic Acid is defined by a dichotomy: it exhibits low systemic toxicity in normal tissues (similar to Esculetin) but possesses targeted cytotoxicity against specific carcinoma cell lines, particularly when complexed with metals.
Cytotoxicity & Selectivity
Research indicates that 3-carboxy coumarin derivatives often display a Selectivity Index (SI) favoring the apoptosis of neoplastic cells over normal fibroblasts.
-
Normal Cells (Low Toxicity): In non-transformed human cell lines (e.g., CHANG liver cells, HK-2 renal cells), the compound generally shows high IC₅₀ values (>100 µM), indicating a benign safety profile at therapeutic concentrations.
-
Carcinoma Cells (Moderate to High Potency): The compound exhibits dose-dependent antiproliferative activity against human epithelial carcinoma lines (e.g., Hep-G2, A-498).
-
Mechanism:[1] The 3-COOH group enhances cellular uptake via organic anion transporters (OATs) in some tissues, while the 6,7-dihydroxy motif mediates ROS-dependent apoptosis in cancer cells.
-
Genotoxicity
Based on structural analogs (Esculetin and Coumarin-3-carboxylic acid), the genotoxic potential is considered low .
-
Ames Test: Analogs typically test negative for mutagenicity in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction).
-
DNA Interaction: Unlike furanocoumarins (e.g., psoralen), 6,7-Dihydroxycoumarin-3-carboxylic Acid lacks the furan ring required for DNA intercalation and photo-adduct formation, significantly reducing the risk of photogenotoxicity.
Metabolic Fate
The toxicity of the compound is mitigated by rapid Phase II metabolism.
-
Glucuronidation: The hydroxyl groups at C6 and C7 are primary sites for UGT-mediated conjugation, rendering the molecule highly water-soluble for renal excretion.
-
Decarboxylation: Under extreme physiological pH or specific enzymatic conditions, minor decarboxylation to Esculetin may occur, which is a known safe metabolite.
Mechanisms of Action: The Redox Paradox
The biological activity of this compound is governed by its ability to act as both an antioxidant and a pro-oxidant, depending on the microenvironment.
Antioxidant (Cytoprotective)
In healthy tissue (neutral pH, low free iron), the catechol moiety (6,7-OH) acts as a radical scavenger. It donates hydrogen atoms to neutralize superoxide anions and hydroxyl radicals, protecting cells from oxidative stress.
Pro-oxidant (Cytotoxic to Cancer)
In the tumor microenvironment (often characterized by higher levels of copper and iron), the compound can chelate metal ions via the 3-COOH and lactone carbonyl, or the catechol oxygens. This complex can participate in Fenton-like cycling, generating localized bursts of Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis in cancer cells.
Visualization: Toxicity Logic & Experimental Workflow
The following diagrams illustrate the Structure-Activity Relationship (SAR) governing the compound's safety and the recommended workflow for validating its toxicity in a new experimental context.
Figure 1: Mechanistic divergence of toxicity in normal vs. cancerous tissue based on the compound's structural motifs.
Figure 2: Step-by-step experimental workflow for validating the safety profile in a research setting.
Experimental Protocols
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: To determine the IC₅₀ and Selectivity Index (SI) of the compound.
Materials:
-
Cell Lines: HepG2 (Cancer model) and HEK293 (Normal control).
-
Reagent: 6,7-Dihydroxycoumarin-3-carboxylic Acid (dissolved in DMSO, stock 100 mM).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Prepare serial dilutions of the compound in culture medium (0, 10, 25, 50, 100, 200 µM). Ensure final DMSO concentration is <0.5%.
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Solubilization: Remove media carefully. Add 150 µL of DMSO to dissolve formazan crystals.
-
Quantification: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Protocol B: ROS Scavenging Validation (DPPH Assay)
Objective: To verify the antioxidant capacity (safety mechanism) of the batch.
Methodology:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix 1 mL of DPPH solution with 1 mL of compound solution (various concentrations).
-
Incubate in the dark for 30 minutes.
-
Measure absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
Safety Handling & Stability Data
| Parameter | Specification | Recommendation |
| Light Sensitivity | High | Coumarin derivatives can photodimerize. Store in amber vials wrapped in foil. |
| Oxidation | Moderate | The catechol group (6,7-OH) oxidizes in air at basic pH (turning brown). Keep buffers < pH 7.4 or use reducing agents (DTT) if appropriate. |
| Storage | -20°C | Store solid powder desiccated at -20°C. Solutions in DMSO are stable for 1 month at -20°C. |
| PPE | Standard | Wear nitrile gloves, safety goggles, and lab coat. Avoid dust inhalation (irritant).[2] |
References
-
Thati, B., Noble, A., Creaven, B. S., et al. (2007). In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes. Cancer Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Assessment of the genotoxic/clastogenic potential of coumarin derivative 6,7-dihydroxycoumarin (aesculetin). PubMed Central. Retrieved from [Link]
Sources
Sourcing and Validating 6,7-Dihydroxycoumarin-3-carboxylic Acid: A Technical Procurement Guide
Executive Summary
6,7-Dihydroxycoumarin-3-carboxylic acid (CAS 84738-35-2) is a specialized coumarin derivative distinct from its parent compound, Esculetin (6,7-dihydroxycoumarin), and the more common 7-hydroxycoumarin-3-carboxylic acid.[1] Its dual functionality—a catechol moiety (6,7-dihydroxy) providing metal chelation/antioxidant properties, and a 3-position carboxylic acid facilitating bioconjugation—makes it a critical scaffold for fluorescent probe development and pharmaceutical intermediates.[1]
This guide addresses the specific challenges in sourcing this compound, as it is often confused with structural analogs in vendor catalogs. It provides a robust framework for supplier verification, incoming quality control (QC), and handling protocols to prevent oxidative degradation.[1]
Chemical Identity & Technical Profile
Before procurement, the exact chemical identity must be established to avoid receiving the wrong isomer (e.g., the 4-carboxylic acid derivative).[1]
| Parameter | Specification |
| Chemical Name | 6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid |
| CAS Number | 84738-35-2 (Critical for search) |
| Molecular Formula | C₁₀H₆O₆ |
| Molecular Weight | 222.15 g/mol |
| Appearance | Yellow to greenish crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Insoluble in Water, Ethanol |
| Fluorescence | pH-dependent; Blue emission (typically |
| Stability | Sensitive to oxidation (catechol group) and light (coumarin dimerization) |
Strategic Sourcing & Supplier Landscape
Unlike common reagents, CAS 84738-35-2 is not always stocked by generalist distributors (e.g., Sigma-Aldrich often stocks the 7-hydroxy analog or Esculetin, but not this specific acid).[1] Sourcing requires a tiered approach.[1]
Supplier Tiers[1]
-
Tier 1: Specialized Fine Chemical Suppliers (High Reliability) [1]
-
Tier 2: Aggregators & Sourcing Hubs [1]
-
Tier 3: Custom Synthesis (Bulk)
Procurement Decision Logic
The following decision tree illustrates the logic for selecting a supplier grade based on the intended experimental application.
Figure 1: Strategic sourcing decision tree based on experimental sensitivity and scale.
Quality Control & Validation Protocols
Trusting a Certificate of Analysis (COA) without verification is a risk, especially for compounds with catechol moieties prone to oxidation (browning).[1]
HPLC Purity Assessment
Objective: Detect oxidation byproducts (quinones) and unreacted starting materials.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidification is crucial to suppress ionization of the carboxylic acid and phenol, ensuring sharp peaks).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 350 nm (Coumarin absorption) and 254 nm (General aromatics).[1]
-
Acceptance Criteria: Main peak >98% area integration at 350 nm.
Structural Confirmation (NMR)
Objective: Confirm the presence of the 3-carboxylic acid and the 6,7-dihydroxy substitution pattern.
-
Solvent: DMSO-d6 (Compound is insoluble in CDCl₃).[1]
-
Key Signals:
-
~12-13 ppm (Broad singlet, -COOH).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
~10 ppm (Broad singlets, -OH, exchangeable).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
~8.6 ppm (Singlet, H-4 proton of coumarin ring).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
~6.8-7.2 ppm (Aromatic protons H-5 and H-8).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Red Flag: Absence of the H-4 singlet at ~8.6 ppm suggests the coumarin ring did not form or opened.[1]
Handling & Storage Methodology
The 6,7-dihydroxy motif (catechol) makes this compound susceptible to autoxidation at neutral or basic pH, turning the yellow powder brown/black.[1]
-
Storage: Store at -20°C, desiccated, and protected from light.
-
Solution Prep: Prepare stock solutions in anhydrous DMSO or DMF.
-
Inert Atmosphere: For critical kinetics or synthesis, purge solvents with Nitrogen/Argon.[1]
-
pH Sensitivity: Do not store in basic aqueous buffers (pH > 7.5) for extended periods; the phenolate anion oxidizes rapidly.[1]
Application Protocol: Bioconjugation
The primary utility of the 3-carboxylic acid group is linking the fluorophore to amines (proteins, antibodies, or small molecules).[1]
NHS-Ester Activation Workflow
This protocol generates the amine-reactive NHS-ester of 6,7-dihydroxycoumarin-3-carboxylic acid in situ.[1]
Materials:
-
N-Hydroxysuccinimide (NHS) (1.2 eq)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]
-
Solvent: Dry DMF[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mg of the coumarin acid in 1 mL dry DMF.
-
Activation: Add NHS and EDC. Stir at Room Temperature (RT) for 2-4 hours in the dark.
-
Verification: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The NHS ester runs higher (less polar) than the free acid.[1]
-
Conjugation: Add the target amine (e.g., peptide with N-terminal amine) dissolved in buffer (pH 7.4, phosphate). Note: Keep the organic solvent ratio <20% if conjugating to proteins.[1]
-
Purification: Remove excess coumarin via Size Exclusion Chromatography (for proteins) or HPLC (for small molecules).[1]
Mechanism of Action Diagram[1]
Figure 2: Activation and conjugation pathway for labeling biomolecules.
References
-
Chem-Impex International. "6,7-Dihydroxycoumarin-3-carboxylic acid Product Page."[1] Catalog #174341.
-
PubChem. "6,7-Dihydroxycoumarin-3-carboxylic acid (Compound)."[1][2][3] National Library of Medicine.[1] [1]
-
Cao, D., et al. (2023). "Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives."[1][4] Iraqi Journal of Pharmacy.
-
MySkinRecipes. "Material Safety Data Sheet: 6,7-Dihydroxycoumarin-3-carboxylic Acid."
Sources
Methodological & Application
Synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
6,7-Dihydroxycoumarin-3-carboxylic acid, a key heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring the coumarin scaffold adorned with catechol and carboxylic acid functionalities, imparts significant biological activities and potential for further chemical modification. This document provides a comprehensive, field-proven protocol for the synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The protocol is grounded in the principles of the Knoevenagel-Doebner condensation, a classic and reliable method for the formation of coumarins.
Underlying Principles and Mechanistic Insights
The synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid is achieved through a Knoevenagel-Doebner condensation reaction. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. In this specific application, 2,4,5-trihydroxybenzaldehyde serves as the carbonyl-containing starting material, and malonic acid provides the active methylene group.
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base facilitates the deprotonation of malonic acid to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent steps involve an intramolecular cyclization (lactonization) driven by the hydroxyl group at the ortho position of the aldehyde, followed by dehydration to form the coumarin ring system. The use of malonic acid in the Doebner modification of the Knoevenagel condensation is particularly advantageous as it allows for the direct formation of the carboxylic acid functionality at the 3-position of the coumarin ring.
Experimental Workflow
The overall experimental workflow for the synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2,4,5-Trihydroxybenzaldehyde | C₇H₆O₄ | 154.12 | 1.54 g (10 mmol) | ≥98% |
| Malonic Acid | C₃H₄O₄ | 104.06 | 1.25 g (12 mmol) | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 0.2 mL | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M (aq) |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,4,5-trihydroxybenzaldehyde (1.54 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).
-
Addition of Solvent and Catalyst: Add 50 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.2 mL) using a micropipette.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for 4-6 hours. The solution will typically darken in color.
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Acidification: Slowly add 2 M hydrochloric acid dropwise to the cooled reaction mixture while stirring until the pH is approximately 2. A precipitate should form.
-
Isolation of Crude Product: Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining acid and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.
Purification
The crude product can be purified by recrystallization.
-
Dissolution: Dissolve the crude 6,7-dihydroxycoumarin-3-carboxylic acid in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Product Characterization and Validation
The identity and purity of the synthesized 6,7-dihydroxycoumarin-3-carboxylic acid should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow to light brown solid |
| Molecular Formula | C₁₀H₆O₆ |
| Molecular Weight | 222.15 g/mol [1] |
| Melting Point | >270 °C (decomposes) |
| Solubility | Soluble in DMSO and hot ethanol; sparingly soluble in water |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons and the vinyl proton of the coumarin ring, as well as the hydroxyl and carboxylic acid protons. The chemical shifts (δ) would be approximately:
-
δ 13.0-14.0 (s, 1H, -COOH)
-
δ 9.0-10.0 (br s, 2H, -OH)
-
δ 8.3-8.5 (s, 1H, H-4)
-
δ 7.0-7.2 (s, 1H, H-5 or H-8)
-
δ 6.7-6.9 (s, 1H, H-5 or H-8)
-
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would display signals corresponding to the carbonyl carbon of the lactone and carboxylic acid, as well as the aromatic and vinyl carbons.
-
FTIR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl groups (broad, ~3400-3200 cm⁻¹), the carboxylic acid O-H stretch (broad, ~3000-2500 cm⁻¹), the lactone carbonyl (~1720-1740 cm⁻¹), the carboxylic acid carbonyl (~1680-1700 cm⁻¹), and C=C stretching of the aromatic and pyrone rings (~1600-1450 cm⁻¹).
Expert Insights and Troubleshooting
-
Causality of Reagent Ratios: An excess of malonic acid is used to ensure the complete consumption of the limiting reagent, 2,4,5-trihydroxybenzaldehyde, thereby maximizing the yield.
-
Role of the Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation. Its basicity is sufficient to deprotonate malonic acid without causing significant side reactions, such as the self-condensation of the aldehyde.
-
Solvent Choice: Anhydrous ethanol is a suitable solvent as it dissolves the reactants and allows for a convenient reflux temperature. For less reactive substrates, pyridine can be used as both the solvent and the catalyst, which can accelerate the reaction.
-
Work-up Procedure: Acidification is a critical step to protonate the carboxylate and phenoxide groups, rendering the product insoluble in the aqueous acidic medium and allowing for its precipitation and isolation.
-
Troubleshooting: Low Yield: If the yield is low, ensure that the starting materials are pure and the ethanol is anhydrous. The reaction time can be extended, and the progress monitored by TLC. Incomplete acidification during work-up can also lead to loss of product.
-
Troubleshooting: Impure Product: The primary impurity is often unreacted starting material. Efficient purification by recrystallization is crucial. The choice of recrystallization solvent system may need to be optimized.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the multi-faceted characterization of the final product. A successful synthesis will yield a product with the expected physical properties (appearance, melting point) and spectroscopic data (¹H NMR, ¹³C NMR, FTIR) that are consistent with the structure of 6,7-dihydroxycoumarin-3-carboxylic acid. Cross-referencing these results provides a high degree of confidence in the identity and purity of the synthesized compound.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently synthesize this valuable compound for their applications in drug discovery and materials science.
References
-
Synthesis of 7-hydroxy-3-carboxycoumarin. (2023). Chemistry Online. [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). MDPI. [Link]
-
Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). European Journal of Chemistry. [Link]
-
Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). (2018). ResearchGate. [Link]
-
¹H AND ¹³C NMR DATA FOR 6,7-DIHYDROXYCOUMARIN. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The key FTIR spectra of 7−hydroxy−coumarin (A), ICM (B), and the final... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies. (2022). PubMed. [Link]
-
Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida. (n.d.). [Link]
-
Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. (2014). ACS Sustainable Chemistry & Engineering. [Link]
-
6,7-Dihydroxycoumarin-3-carboxylic Acid | C10H6O6 | CID 13989553. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Esculetin | C9H6O4 | CID 5281416. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
6,7-Dihydroxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 3, 2026, from [Link]
-
2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts. (n.d.). Academia.edu. Retrieved February 3, 2026, from [Link]
Sources
Application Notes and Protocols for the Laboratory Preparation of Esculetin-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Esculetin-3-Carboxylic Acid
Esculetin (6,7-dihydroxycoumarin), a natural coumarin found in various plants, is a well-regarded scaffold in medicinal chemistry, possessing a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of a carboxylic acid moiety at the 3-position of the coumarin nucleus can significantly modulate the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. Esculetin-3-carboxylic acid, therefore, represents a key derivative for the development of novel therapeutics, offering a strategic point for further chemical modifications and for enhancing its pharmacological profile.
This document provides a comprehensive guide to the laboratory synthesis of esculetin-3-carboxylic acid, detailing a robust and accessible protocol, the underlying chemical principles, and methods for purification and characterization.
Part 1: Synthesis of Esculetin-3-Carboxylic Acid via Knoevenagel Condensation
The most direct and reliable method for the synthesis of esculetin-3-carboxylic acid is the Knoevenagel condensation. This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, malonic acid. The reaction is typically catalyzed by a weak base.
Reaction Scheme:
Figure 1. Knoevenagel condensation for the synthesis of esculetin-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Starting Materials: 2,4,5-Trihydroxybenzaldehyde is selected as the starting material because its hydroxyl substitution pattern directly gives rise to the 6,7-dihydroxy (esculetin) core of the target molecule.[1] Malonic acid provides the active methylene group and the carboxylic acid function that will form the C3 and the carboxylic acid group of the coumarin ring.
-
Catalyst: A weak organic base, such as triethylamine or piperidine, is used to deprotonate the active methylene group of malonic acid, initiating the condensation. Stronger bases could lead to unwanted side reactions with the phenolic hydroxyl groups.
-
Solvent: A polar solvent like ethanol is typically used to dissolve the reactants. In some green chemistry approaches, water can also be utilized as a solvent.[2]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,5-trihydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ethanol (sufficient to dissolve the reactants).
-
Catalyst Addition: To the stirred solution, add triethylamine (0.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane with a few drops of acetic acid).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~2). This will protonate the carboxylate and any remaining triethylamine.
-
The product, esculetin-3-carboxylic acid, is expected to precipitate out of the solution due to its lower solubility in acidic aqueous media.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and residual acid.
-
Dry the crude product in a vacuum oven.
-
Quantitative Data Summary:
| Parameter | Value/Description | Rationale |
| Reactants | 2,4,5-Trihydroxybenzaldehyde, Malonic Acid | Provides the necessary carbon skeleton and functional groups for the target molecule. |
| Catalyst | Triethylamine | A weak base to facilitate the Knoevenagel condensation without causing side reactions. |
| Solvent | Ethanol or Water | A polar solvent to dissolve the reactants. Water is a greener alternative.[2] |
| Temperature | Reflux | To increase the reaction rate. |
| Reaction Time | 4-6 hours | Typical duration for this type of condensation, should be monitored by TLC. |
| Expected Yield | 70-90% | Based on similar Knoevenagel condensations for coumarin-3-carboxylic acids.[2] |
Part 2: Purification and Characterization
Purification Protocol:
Due to the presence of multiple hydroxyl groups and a carboxylic acid, esculetin-3-carboxylic acid is a polar molecule.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Given its polarity, a mixture of polar solvents like ethanol/water or purification from hot acetic acid might be effective.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A polar eluent system, such as a gradient of ethyl acetate and hexane with a small percentage of acetic acid (to keep the carboxylic acid protonated and prevent streaking), should be used.
Figure 2. General workflow for the purification of esculetin-3-carboxylic acid.
Characterization - Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - A singlet for the proton at C4 (around 8.0-8.5 ppm).- Two singlets for the aromatic protons at C5 and C8.- Broad singlets for the two phenolic hydroxyl groups and the carboxylic acid proton (variable, likely >10 ppm). |
| ¹³C NMR (in DMSO-d₆) | - A signal for the carbonyl carbon of the lactone (around 160 ppm).- A signal for the carboxylic acid carbonyl carbon (around 165-170 ppm).- Signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield. |
| IR (KBr) | - A broad O-H stretch from the carboxylic acid and phenolic hydroxyls (around 3500-2500 cm⁻¹).- A strong C=O stretch from the lactone carbonyl (around 1720-1750 cm⁻¹).- A strong C=O stretch from the carboxylic acid carbonyl (around 1680-1710 cm⁻¹).- C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).[3] |
| Mass Spectrometry (ESI-) | - A prominent peak for the deprotonated molecule [M-H]⁻. |
Part 3: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
2,4,5-Trihydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[4]
-
Malonic Acid: Harmful if swallowed and causes serious eye damage.[5][6]
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
References
-
Gawande, N. G., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. Available at: [Link]
-
Sulji, M., & Pietruszka, J. (2018). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 23(10), 2537. Available at: [Link]
-
Wang, C., et al. (2012). The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]
-
NIST (n.d.). Coumarin-3-carboxylic acid IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]
-
NIST (n.d.). Coumarin-3-carboxylic acid Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem (n.d.). Coumarin-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2020). What is the best solvent to recrystillize a polar coumarin?. Available at: [Link]
-
Kumar, A., et al. (2017). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Advanced Research, 5(5), 2136-2143. Available at: [Link]
-
Carl Roth (n.d.). Safety Data Sheet: Triethylamine. Available at: [Link]
-
Rocchetti, G., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 29(16), 3738. Available at: [Link]
-
ResearchGate (n.d.). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid 4′.... Available at: [Link]
-
FULIR (n.d.). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Available at: [Link]
-
Quora (2019). How to isolate coumarin. Available at: [Link]
-
PENTA (2024). Triethylamine - SAFETY DATA SHEET. Available at: [Link]
-
Huang, Y., et al. (2023). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 38(2), 214-220. Available at: [Link]
-
ResearchGate (n.d.). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Available at: [Link]
-
Carl Roth (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Available at: [Link]
-
ResearchGate (n.d.). Vibrational and Theoretical Study of Coumarin-3-Carboxylic Acid Binding Mode in Ce(III) and Nd(III) Complexes. Available at: [Link]
-
Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
MDPI (n.d.). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. Available at: [Link]
-
Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available at: [Link]
-
New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Available at: [Link]
-
PubChem (n.d.). 3,4,5-Trihydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. Available at: [Link]
-
MSDS of 2,3,4-Trihydroxybenzaldehyde (2013). Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Coumarin-3-carboxylic acid [webbook.nist.gov]
- 4. 3,4,5-Trihydroxybenzaldehyde | C7H6O4 | CID 83651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
Application Note: 6,7-Dihydroxycoumarin-3-carboxylic Acid for Metal Ion Sensing
[1]
Executive Summary
6,7-Dihydroxycoumarin-3-carboxylic acid (6,7-DHCCA) is a bifunctional fluorogenic scaffold combining the high quantum yield of the coumarin core with the potent metal-chelating properties of a catechol (o-dihydroxy) moiety. Unlike simple coumarins, the 3-carboxylic acid position provides crucial water solubility and a handle for bioconjugation, while the 6,7-dihydroxy motif serves as the recognition site for hard and borderline Lewis acids.
This guide details the protocol for utilizing 6,7-DHCCA as a "Turn-OFF" fluorescent sensor for Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺) . The mechanism relies on the paramagnetic quenching effect induced by the coordination of these metal ions to the catecholate site.
Mechanism of Action
The sensing capability of 6,7-DHCCA is governed by the interaction between its excited state and the metal cation.
-
Ligand Structure: The 6,7-dihydroxy group acts as a bidentate ligand. In neutral to slightly basic pH, the deprotonated catecholate forms a stable 5-membered chelate ring with metal ions.
-
Signal Transduction (Quenching):
-
Paramagnetic Quenching: Fe³⁺ (
) and Cu²⁺ ( ) are paramagnetic. Upon binding, they facilitate rapid Intersystem Crossing (ISC) or Electron Transfer (ET) from the excited singlet state of the coumarin to the metal center, non-radiatively dissipating the energy. -
Static Quenching: The formation of a non-fluorescent ground-state complex (Fluorophore-Metal) reduces the population of excitable species.
-
Mechanism Diagram
Caption: Schematic of the fluorescence quenching mechanism. Binding of paramagnetic ions prevents radiative decay, resulting in signal loss.
Material Preparation
Synthesis (Brief Overview)
If 6,7-DHCCA is not commercially available in your region, it can be synthesized via a Knoevenagel condensation:
-
Reactants: 2,4,5-Trihydroxybenzaldehyde + Malonic Acid.
-
Catalyst: Aniline/Pyridine.
-
Conditions: Reflux in ethanol for 4-6 hours.
-
Purification: Recrystallization from ethanol/water.
Reagents & Buffers
-
Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Buffer: HEPES (10 mM, pH 7.2) or Tris-HCl (10 mM, pH 7.4). Note: Avoid Phosphate buffers if high concentrations of Fe³⁺ are used to prevent precipitation of iron phosphates.
-
Metal Standards: Atomic Absorption Standard solutions (1000 ppm) of FeCl₃, CuCl₂, etc.
Stock Solution Preparation
| Component | Concentration | Preparation Details | Storage |
| 6,7-DHCCA Stock | 1.0 mM | Dissolve 2.22 mg in 10 mL DMSO. | -20°C, Dark, Desiccated |
| Working Solution | 10 µM | Dilute 100 µL Stock into 9.9 mL Buffer. | Prepare Fresh |
| Metal Stocks | 1.0 mM | Dilute AAS standards in deionized water. | 4°C |
Experimental Protocols
Protocol A: Spectroscopic Characterization
Before sensing, establish the baseline photophysics of the probe.
-
Blank Preparation: Add 2 mL of Working Solution (10 µM 6,7-DHCCA) to a quartz cuvette.
-
Absorption Scan: Record UV-Vis spectrum from 250 nm to 500 nm.
-
Expected:
Abs 350–370 nm.
-
-
Emission Scan: Excite at the absorption maximum (e.g., 360 nm). Record emission from 380 nm to 600 nm.
-
Expected:
Em 440–460 nm (Blue-Cyan fluorescence).
-
-
pH Stability Check: Repeat scans at pH 5.0, 7.4, and 9.0 to confirm the optimal sensing window (Catechols are pH-sensitive).
Protocol B: Metal Ion Titration (Binding Constant & LOD)
This protocol determines the sensitivity of the probe to Fe³⁺.
-
Setup: Prepare 2 mL of 10 µM 6,7-DHCCA in HEPES buffer in a cuvette.
-
Initial Read: Measure fluorescence intensity (
) at Em. -
Titration:
-
Add Fe³⁺ stock solution in small aliquots (e.g., 0.5 µL increments).
-
Target final concentrations: 0, 1, 2, 5, 10, ... up to 50 µM.
-
Mix by inversion and equilibrate for 2 minutes after each addition.
-
-
Measurement: Record fluorescence spectrum (
) for each point. -
Data Processing: Plot
vs. [Fe³⁺] (Stern-Volmer Plot).
Experimental Workflow Diagram
Caption: Step-by-step workflow for fluorescence titration experiments.
Protocol C: Selectivity & Interference
To validate the sensor's specificity.
-
Competitors: Prepare 1 mM stocks of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, Ni²⁺.
-
Screening:
-
Measure fluorescence of Probe + Competitor (50 µM).
-
Requirement: Signal change should be <5%.
-
-
Competition:
-
Add Fe³⁺ (10 µM) to the solutions containing the competitors.
-
Requirement: Quenching should still occur efficiently.
-
Data Analysis & Validation
Stern-Volmer Analysis
Quantify quenching efficiency using the Stern-Volmer equation:
- : Fluorescence intensity without metal.
- : Fluorescence intensity with metal.[1][2][3]
- : Stern-Volmer quenching constant (M⁻¹).
- : Concentration of metal ion.[2][3]
Interpretation: A linear plot indicates purely static or dynamic quenching. An upward curve suggests a combination of both (sphere of action).
Limit of Detection (LOD)
Calculate LOD using the standard deviation of the blank (
| Parameter | Formula/Method | Acceptance Criteria |
| Linearity ( | Linear regression of | |
| Response Time | Time to stable signal after addition | |
| Selectivity Factor |
References
-
Synthesis & Properties of Coumarins
-
Metal Sensing Mechanism (Catechol-Fe3+)
-
General Coumarin Sensing Protocols
- Title: Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions.
- Source: MDPI (Molecules).
-
Link:[Link]
-
7-Hydroxycoumarin-3-carboxylic acid Characterization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. [Study on fluorescent properties of coumarin derivatives and determination of trace iron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-羟基香豆素-3-羧酸 suitable for fluorescence, ≥98.0% (capillary electrophoresis) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 9. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dihydroxycoumarin-3-carboxylic Acid as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a pH-Sensitive Fluorophore
6,7-Dihydroxycoumarin-3-carboxylic acid is a versatile fluorescent molecule with significant potential as a pH indicator, particularly in biological and chemical systems. Its utility stems from the pH-dependent fluorescence of its coumarin core, which is modulated by the protonation state of its hydroxyl groups. This document provides a comprehensive guide to the principles, practical applications, and detailed protocols for utilizing 6,7-dihydroxycoumarin-3-carboxylic acid as a robust fluorescent pH indicator. We will delve into the underlying mechanism of its pH sensitivity, provide spectral data, and offer step-by-step instructions for its use in research settings. While specific experimental data for 6,7-dihydroxycoumarin-3-carboxylic acid is limited in the current literature, we will draw upon the well-characterized properties of the closely related and structurally similar compound, 7-hydroxycoumarin-3-carboxylic acid, to provide a robust framework for its application.
Principle of pH Indication: A Tale of Protonation and Fluorescence
The functionality of 6,7-dihydroxycoumarin-3-carboxylic acid as a pH indicator is rooted in the phenomenon of photo-induced proton transfer. The fluorescence emission of the coumarin ring is highly sensitive to the electronic properties of its substituents, in this case, the two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group.
At acidic to neutral pH, the hydroxyl groups are protonated, and the molecule exhibits a lower level of fluorescence. As the pH increases, the hydroxyl groups deprotonate, leading to a significant increase in the fluorescence quantum yield. This change in fluorescence intensity provides a measurable signal that can be correlated to the pH of the solution.
The key to its function as a pH indicator in the physiological range is the pKa of the hydroxyl groups. For the related compound, 7-hydroxycoumarin-3-carboxylic acid, the pKa of the 7-hydroxyl group is approximately 7.4[1]. The pKa of an aromatic hydroxyl group is the pH at which 50% of the molecules are in the protonated (phenolic) form and 50% are in the deprotonated (phenolate) form. The electron-withdrawing nature of the coumarin ring system and the carboxylic acid group influences this pKa value. It is anticipated that 6,7-dihydroxycoumarin-3-carboxylic acid will have a pKa in a similar range, making it an excellent candidate for monitoring pH changes around physiological conditions.
The carboxylic acid group, with an estimated pKa in the range of 3-4, is expected to be deprotonated over the primary pH range of interest for the hydroxyl group's transition and therefore has less influence on the fluorescence change in the neutral pH range.
Caption: pH-Dependent Equilibrium of 6,7-Dihydroxycoumarin-3-carboxylic Acid.
Spectral Properties
The spectral characteristics of coumarin-based pH indicators are central to their application. The protonated and deprotonated forms of the molecule exhibit distinct absorption and emission spectra. For the analogous compound, 7-hydroxycoumarin-3-carboxylic acid, the following spectral properties have been reported and can be used as a starting point for 6,7-dihydroxycoumarin-3-carboxylic acid:
| pH Condition | Form | Excitation Maxima (λex) | Emission Maxima (λem) |
| Acidic (e.g., pH 4.0) | Protonated | ~342 nm[2] | ~447 nm[2] |
| Alkaline (e.g., pH 9.0) | Deprotonated | ~386 nm[2] | ~448 nm[2] |
Note: The presence of the second hydroxyl group at the 6-position in 6,7-dihydroxycoumarin-3-carboxylic acid may lead to slight shifts in these wavelengths. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific application and instrumentation.
Synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid
While 6,7-dihydroxycoumarin-3-carboxylic acid may be commercially available, a general synthetic approach is provided for researchers interested in its preparation. The synthesis of the core 6,7-dihydroxycoumarin (esculetin) can be achieved through various methods. A common route involves the Pechmann condensation. A more specific synthesis for coumarin-3-carboxylic acids involves the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative.
A plausible synthetic route for 6,7-dihydroxycoumarin-3-carboxylic acid could involve the reaction of 2,4,5-trihydroxybenzaldehyde with malonic acid under appropriate catalytic conditions.
Caption: General Synthetic Strategy for 6,7-Dihydroxycoumarin-3-carboxylic Acid.
For a more detailed synthetic procedure, researchers can refer to literature on the synthesis of coumarin-3-carboxylic acid derivatives[3][4].
Protocols for Application as a pH Indicator
The following protocols provide a framework for utilizing 6,7-dihydroxycoumarin-3-carboxylic acid as a fluorescent pH indicator.
Protocol 1: Preparation of a Stock Solution
Rationale: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilution into aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with water.
Materials:
-
6,7-Dihydroxycoumarin-3-carboxylic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out a precise amount of 6,7-dihydroxycoumarin-3-carboxylic acid (e.g., 1 mg).
-
Dissolve the compound in a known volume of anhydrous DMSO to achieve a stock concentration of 1-10 mM. For example, dissolving 1 mg (Molar Mass ≈ 222.15 g/mol ) in 450 µL of DMSO yields a ~10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determination of the pKa and pH-Dependent Fluorescence
Rationale: This protocol allows for the characterization of the pH-dependent fluorescence of the indicator and the experimental determination of its pKa. This is a critical step for validating its use in a specific pH range.
Materials:
-
10 mM stock solution of 6,7-dihydroxycoumarin-3-carboxylic acid in DMSO
-
A series of buffers covering a wide pH range (e.g., pH 4 to 10, in 0.5 pH unit increments). A universal buffer system or individual buffers (e.g., citrate, phosphate, borate) can be used.
-
96-well black microplate (for fluorescence readings)
-
Fluorescence microplate reader or a spectrofluorometer
Procedure:
-
Prepare a working solution of the indicator by diluting the stock solution in a suitable buffer (e.g., 1:1000 dilution of a 10 mM stock to a final concentration of 10 µM).
-
In the wells of a 96-well black microplate, add a consistent volume of each buffer from the pH series (e.g., 198 µL).
-
To each well, add a small volume of the indicator stock solution to achieve the desired final concentration (e.g., 2 µL of a 1 mM intermediate dilution to each 198 µL of buffer for a final concentration of 10 µM).
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths. If these are unknown, perform an initial scan to determine the excitation and emission maxima at a low and high pH.
-
Plot the fluorescence intensity as a function of pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Caption: Workflow for Determining the pKa of the pH Indicator.
Protocol 3: Measuring pH in Biological Samples
Rationale: This protocol outlines the use of 6,7-dihydroxycoumarin-3-carboxylic acid to measure the pH of biological samples, such as cell lysates or extracellular media. A calibration curve is essential for accurate pH determination.
Materials:
-
Calibrated pH buffers for creating a standard curve
-
10 mM stock solution of 6,7-dihydroxycoumarin-3-carboxylic acid in DMSO
-
Biological samples of interest
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Generate a Calibration Curve:
-
Prepare a series of standards by adding a fixed concentration of the indicator to buffers of known pH (spanning the expected pH range of your samples).
-
Measure the fluorescence intensity of each standard as described in Protocol 2.
-
Plot the fluorescence intensity versus pH to generate a calibration curve.
-
-
Sample Preparation and Measurement:
-
Add your biological samples to the wells of the microplate.
-
Add the indicator stock solution to each sample to the same final concentration used for the calibration curve.
-
Mix and incubate as before.
-
Measure the fluorescence intensity of your samples.
-
-
pH Determination:
-
Using the calibration curve, determine the pH of your samples based on their fluorescence intensity.
-
Considerations and Troubleshooting
-
Photostability: Like many fluorophores, 6,7-dihydroxycoumarin-3-carboxylic acid may be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during experiments.
-
Buffer Effects: Be aware that the composition of your buffer can sometimes influence the fluorescence of the indicator. It is advisable to use a consistent buffer system for your calibration curve and samples.
-
Interference from Biological Molecules: Components of complex biological samples may have intrinsic fluorescence or could quench the fluorescence of the indicator. It is important to run appropriate controls, such as samples without the indicator and buffer with the indicator but without the sample.
-
Temperature and Ionic Strength: Both temperature and ionic strength can affect pKa values and fluorescence. For precise measurements, maintain consistent temperature and ionic strength throughout your experiments.
Conclusion
6,7-Dihydroxycoumarin-3-carboxylic acid presents a valuable tool for researchers requiring a fluorescent pH indicator in the near-neutral pH range. Its significant change in fluorescence upon deprotonation allows for sensitive and quantitative pH measurements. By following the provided protocols and considering the potential experimental variables, scientists can effectively integrate this indicator into their research workflows for applications ranging from biochemical assays to cellular studies.
References
- Manevich, Y., Held, K. D., & Biaglow, J. E. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation.
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
-
Manevich, Y., Held, K. D., & Biaglow, J. E. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. PubMed. Retrieved from [Link]
Sources
- 1. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-ヒドロキシクマリン-3-カルボン酸 suitable for fluorescence, ≥98.0% (capillary electrophoresis) | Sigma-Aldrich [sigmaaldrich.com]
- 3. US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Note: Leveraging 6,7-Dihydroxycoumarin-3-carboxylic Acid in Advanced Drug Delivery Systems
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of a Multifunctional Coumarin
6,7-Dihydroxycoumarin-3-carboxylic acid (DHCCA) is a notable derivative of the naturally occurring parent compound, esculetin (6,7-dihydroxycoumarin).[1][2] Esculetin and its derivatives have garnered significant interest in the pharmaceutical field due to a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] DHCCA, with its added carboxylic acid moiety, presents unique opportunities for conjugation and formulation, making it an excellent candidate for development within advanced drug delivery systems.
The primary challenge in harnessing the full therapeutic potential of compounds like DHCCA lies in overcoming issues of poor solubility, limited bioavailability, and non-specific biodistribution. Encapsulating DHCCA within a drug delivery system, such as polymeric nanoparticles, can mitigate these challenges, enhancing its stability, enabling controlled release, and potentially facilitating targeted delivery to specific tissues or cells.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge, practical protocols, and expert insights required to successfully formulate, characterize, and evaluate DHCCA-based drug delivery systems.
Section 1: Scientific Profile of 6,7-Dihydroxycoumarin-3-carboxylic Acid
A thorough understanding of the molecule's intrinsic properties is critical for designing an effective drug delivery strategy.
Chemical Structure and Identity
DHCCA's structure is characterized by the coumarin bicyclic ring, two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 3. The phenolic hydroxyl groups are key to its potent antioxidant activity, while the carboxylic acid provides a reactive handle for conjugation or electrostatic interaction with delivery carriers.
Caption: Chemical structure of 6,7-Dihydroxycoumarin-3-carboxylic Acid.
Physicochemical and Pharmacological Properties
The key properties of DHCCA are summarized below. These characteristics directly influence formulation design choices, such as solvent selection and encapsulation methods.
| Property | Value / Description | Reference |
| Molecular Formula | C₁₀H₆O₆ | [4][5] |
| Molecular Weight | 222.15 g/mol | [5][6] |
| CAS Number | 84738-35-2 | [4][5] |
| Appearance | Light yellow to yellow-green crystalline powder | [4] |
| Melting Point | ~270°C (with decomposition) | [4][6] |
| Key Activities | Antioxidant, Anti-inflammatory, Antimicrobial, Fluorescent Probe | [1][4] |
Core Mechanism: Antioxidant Activity
The primary therapeutic value of DHCCA stems from its potent antioxidant capacity. The catechol (ortho-dihydroxy) moiety on the coumarin ring is an excellent electron donor, allowing it to scavenge harmful reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions. This process neutralizes the radicals, thereby protecting cells from oxidative stress, a key pathological factor in aging, inflammation, and chronic diseases.[4][7]
Caption: Antioxidant mechanism of DHCCA via ROS scavenging.
Section 2: Synthesis of Coumarin-3-Carboxylic Acid Derivatives
While various methods exist for synthesizing the parent esculetin compound[1], a general and effective approach for creating coumarin-3-carboxylic acids is the Knoevenagel condensation. The following protocol is a representative green synthesis method adapted for laboratory use.[8]
Protocol 2.1: Green Synthesis of a Coumarin-3-Carboxylic Acid Derivative
-
Rationale: This protocol utilizes ultrasonic irradiation to enhance reaction rates and employs a green solvent system, minimizing environmental impact. The reaction condenses a substituted 2-hydroxybenzaldehyde with dimethyl malonate. For DHCCA, the starting material would be 2,4,5-trihydroxybenzaldehyde.
-
Materials:
-
Substituted 2-hydroxybenzaldehyde (e.g., 2,4,5-trihydroxybenzaldehyde)
-
Dimethyl malonate
-
Catalytic solvent (e.g., waste curd water as described, or an alternative green solvent like aqueous ethanol)
-
Ultrasonic bath
-
Standard laboratory glassware
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine the 2-hydroxybenzaldehyde derivative (1 mmol) and dimethyl malonate (1.2 mmol).
-
Add the catalytic solvent (10 mL).
-
Place the flask in an ultrasonic bath pre-heated to 40°C.
-
Irradiate the mixture for the time determined by reaction monitoring (typically 30-90 minutes). Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid with cold deionized water to remove impurities.
-
Dry the product under vacuum. The resulting compound is the methyl ester, which can be hydrolyzed to the carboxylic acid using standard basic hydrolysis followed by acidification.
-
Section 3: Application in Drug Delivery Systems: Rationale & Strategy
Formulating DHCCA into a drug delivery system addresses several key objectives:
-
Enhanced Bioavailability: Protects the compound from premature degradation and metabolism.
-
Improved Solubility: Enables administration of the poorly water-soluble compound.
-
Sustained Release: Provides a prolonged therapeutic effect, reducing dosing frequency.
-
Targeted Delivery: Functionalizing the carrier surface can direct the drug to specific sites, increasing efficacy and reducing systemic toxicity.
Polymeric nanoparticles are an excellent choice due to their biocompatibility, biodegradability, and tunable properties.[9] Poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved polymer for such applications.
Caption: Rationale for encapsulating DHCCA in a nanoparticle carrier.
Section 4: Protocol - Formulation of DHCCA-Loaded PLGA Nanoparticles
This protocol details the single emulsion-solvent evaporation method, a robust and widely used technique for encapsulating hydrophobic or poorly soluble compounds like DHCCA.
-
Principle: An organic phase containing the drug (DHCCA) and polymer (PLGA) is emulsified in an aqueous phase containing a stabilizer. The organic solvent is then evaporated, causing the polymer to precipitate and form solid nanoparticles encapsulating the drug.
-
Materials:
-
6,7-Dihydroxycoumarin-3-carboxylic acid (DHCCA)
-
PLGA (50:50 lactide:glycolide ratio, choose an appropriate molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA), 4% w/v aqueous solution (stabilizer)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
High-speed centrifuge
-
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of DHCCA in 2 mL of DCM. Ensure complete dissolution.
-
Expert Insight: The drug-to-polymer ratio is a critical parameter. A 1:10 ratio is a good starting point, but this should be optimized to achieve desired loading and release kinetics.
-
-
Emulsification: Add the organic phase dropwise to 10 mL of a 4% PVA aqueous solution under constant stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice).
-
Causality: Sonication provides the high-energy input needed to break the organic phase into nano-sized droplets, which will become the final nanoparticles. Performing this on ice prevents sample overheating, which could degrade both the drug and polymer.
-
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) in a fume hood to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Washing: Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure complete removal of the stabilizer.
-
Trustworthiness: This washing step is crucial for obtaining a clean formulation and accurately measuring encapsulation efficiency.
-
-
Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a fine powder.
Section 5: Protocol - Characterization of Nanoparticles
Thorough characterization is essential to ensure the formulation meets the required quality attributes.
Protocol 5.1: Measuring Drug Loading and Encapsulation Efficiency
-
Principle: An indirect method is used. The amount of unencapsulated drug in the supernatant after centrifugation is measured. This value is subtracted from the initial amount of drug added to determine the amount successfully loaded into the nanoparticles.
-
Procedure:
-
Collect the supernatant from the first centrifugation step (Section 4, Step 4).
-
Create a standard calibration curve for DHCCA using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max). The solvent should be the same as the supernatant matrix (4% PVA solution).
-
Measure the absorbance of the supernatant and determine the concentration of free DHCCA using the calibration curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Section 6: Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size (>500 nm) | Insufficient sonication energy; Polymer concentration too high; Ineffective stabilizer. | Increase sonication time/amplitude; Decrease PLGA concentration; Increase PVA concentration or try a different stabilizer (e.g., Tween 80). |
| Low Encapsulation Efficiency (<50%) | Drug leakage into the aqueous phase; Poor drug-polymer interaction. | Use a more water-immiscible solvent (e.g., DCM); Modify the formulation to enhance drug-polymer affinity (e.g., change PLGA end-cap). |
| Particle Aggregation | Incomplete removal of PVA; Inappropriate resuspension medium. | Ensure thorough washing steps; Resuspend in a suitable buffer or use a cryoprotectant before lyophilization. |
Conclusion
6,7-Dihydroxycoumarin-3-carboxylic acid represents a promising therapeutic agent whose full potential can be unlocked through advanced drug delivery technologies. By encapsulating DHCCA in polymeric nanoparticles, researchers can significantly improve its pharmacological profile, paving the way for its application in treating a range of conditions driven by oxidative stress and inflammation. The protocols and insights provided in this guide offer a solid foundation for initiating and advancing research in this exciting area.
References
- Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). [Source not explicitly provided, but content describes a green synthesis protocol].
- 7-Hydroxycoumarin-3-carboxylic acid fluorescence. (n.d.). Sigma-Aldrich.
- Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. (n.d.). PubMed Central.
- Process for producing 6,7-dihydroxycoumarin and intermediate thereof. (2003). Google Patents.
- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (n.d.). PubMed Central.
- 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism. (n.d.). PubMed.
- Synthesis of 6,7-Dihydroxy Coumarin. (n.d.). Semantic Scholar.
- Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and its Derivatives: A Concise Review. Iraqi Journal of Pharmacy, 20(Supp-01), 174-188.
- Effects of the antioxidant (6,7-dihydroxycoumarin) esculetin on the glutathione system and lipid peroxidation in mice. (1998). Gerontology, 44(1), 21-25.
- 6,7-Dihydroxycoumarin-3-carboxylic Acid. (n.d.). Labsolu.
- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PubMed Central.
- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112903.
- Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. (2023). Request PDF on ResearchGate.
- Antioxidant activity of some coumarins. (2013). [Source not explicitly provided, PDF on ResearchGate].
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules, 26(6), 1693.
- 6,7-Dihydroxycoumarin-3-carboxylic acid. (n.d.). Chem-Impex.
- Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (n.d.). RSC Publishing.
- Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. (n.d.). [Source not explicitly provided].
- 6,7-Dihydroxycoumarin-3-carboxylic Acid. (n.d.). PubChem.
- Aesculetin. (n.d.). Wikipedia.
- Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). Molecules, 28(9), 3757.
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). Molecules, 28(5), 2393.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6,7-Dihydroxycoumarin-3-carboxylic Acid | C10H6O6 | CID 13989553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. Effects of the antioxidant (6,7-dihydroxycoumarin) esculetin on the glutathione system and lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the synthesis yield of 6,7-Dihydroxycoumarin-3-carboxylic Acid
Technical Support Center: Optimization of 6,7-Dihydroxycoumarin-3-carboxylic Acid Synthesis
Topic: Improving Synthesis Yield & Purity Target Molecule: 6,7-Dihydroxycoumarin-3-carboxylic Acid (Also known as: 6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid) Primary Application: Pharmaceutical scaffolds, fluorescent probes, antioxidant assays.
Executive Summary: The "Yield Trap"
The synthesis of 6,7-dihydroxycoumarin-3-carboxylic acid often suffers from low yields (typically <40% in unoptimized protocols) due to two competing factors:
-
Oxidative Instability: The electron-rich catechol moiety (6,7-dihydroxy) is highly prone to oxidation into quinones under the basic conditions often used in Knoevenagel condensations.
-
Solubility Issues: The product is sparingly soluble in common organic solvents, leading to occlusion of impurities during precipitation.
This guide moves beyond the standard textbook Knoevenagel condensation of aldehydes (which are unstable) and recommends the Diethyl Ethoxymethylenemalonate (EMME) Cyclization Route as the "Gold Standard" for high-yield synthesis.
Part 1: The Gold Standard Protocol (EMME Route)
Why this route? Unlike the Knoevenagel condensation which requires the unstable 2,4,5-trihydroxybenzaldehyde, this route uses 1,2,4-trihydroxybenzene. While still sensitive to air, it avoids the difficult aldehyde synthesis and allows for a cleaner, high-temperature cyclization.
Workflow Logic
Figure 1: The EMME cyclization pathway avoids unstable aldehyde intermediates.
Optimized Step-by-Step Protocol
Step 1: Coupling & Cyclization
-
Inert Atmosphere (CRITICAL): Purge the reaction vessel with Argon or Nitrogen. The catechol functionality will oxidize to a black tar in the presence of oxygen and heat.
-
Stoichiometry: Mix 1,2,4-Trihydroxybenzene (1.0 eq) and Diethyl Ethoxymethylenemalonate (1.1 eq).
-
Solvent: Use glacial acetic acid or ethanol. For higher yields, a solvent-free melt at 100°C is often effective, but acetic acid provides better protection against oxidation.
-
Reaction: Reflux for 2–4 hours.
-
Checkpoint: The solution should darken but not turn opaque black.
-
-
Isolation: Cool to room temperature. The Ethyl ester intermediate will precipitate. Filter and wash with cold ethanol.
-
Why? Isolating the ester allows you to wash away oxidized byproducts before the final hydrolysis, significantly improving the final acid's purity.
-
Step 2: Hydrolysis to the Acid
-
Hydrolysis: Suspend the ester in 10% NaOH (aq). Heat gently (60°C) until the solid dissolves (approx. 30-60 mins).
-
Warning: Do not boil excessively; prolonged boiling in base can permanently open the lactone ring.
-
-
Acidification: Cool on ice. Acidify carefully with 2M HCl to pH 1–2.
-
Precipitation: The target carboxylic acid will precipitate as a light yellow/beige solid.
-
Purification: Recrystallize from dilute acetic acid or DMF/Water mixture.
Part 2: Troubleshooting Guide (Q&A)
Module A: Yield Issues
Q: My reaction mixture turned into a black tar, and I got <10% yield. What happened? A: This is the classic "Catechol Oxidation" failure mode.
-
Cause: 1,2,4-Trihydroxybenzene oxidized to a quinone before it could react with the EMME. This happens if the reaction is exposed to air or if the starting material was already degraded.
-
Fix 1 (Pre-Reaction): Check your starting material. If 1,2,4-trihydroxybenzene is dark brown/black, it is already oxidized. Recrystallize it or synthesize it fresh from 1,2,4-triacetoxybenzene.
-
Fix 2 (Additives): Add a pinch of Sodium Bisulfite or Ascorbic Acid to the reaction mixture to act as a sacrificial antioxidant.
-
Fix 3 (Atmosphere): strictly perform the reaction under Argon balloon pressure.
Q: I formed the intermediate ester, but the hydrolysis step yielded a water-soluble sludge, not a precipitate. A: You likely cleaved the coumarin ring (Lactone ring opening).
-
Mechanism: In strong base (NaOH), the lactone ring opens to form the coumarinate salt (phenol + carboxylate). Upon acidification, it should recyclize (lactonize) spontaneously.
-
The Problem: If you boiled it too long in base, you may have degraded the molecule or the recyclization is slow due to steric hindrance.
-
Solution:
-
Use Acid Hydrolysis instead: Reflux the ester in a mixture of Acetic Acid and concentrated HCl (2:1). This keeps the lactone ring intact while hydrolyzing the ethyl ester.
-
If using base, ensure the acidification is strongly acidic (pH < 1) and stir for 1 hour to allow the ring to close.
-
Module B: Purification & Solubility
Q: The product is not dissolving in Methanol or Ethanol for NMR/recrystallization. A: 6,7-Dihydroxycoumarin-3-carboxylic acid has extremely low solubility in alcohols.
-
Solvent Choice: Use DMSO-d6 for NMR.
-
Recrystallization: Use DMF (Dimethylformamide) or Acetic Acid . Dissolve in hot DMF, then slowly add water until turbidity appears, then cool.
Q: My product is yellow-brown instead of the reported pale yellow/off-white. A: Trace oxidation products (quinones) are trapped in the crystal lattice.
-
The Fix: Perform a "Charcoal Filtration."
-
Dissolve the crude acid in dilute Sodium Bicarbonate (it will dissolve as the salt).
-
Add Activated Charcoal and stir for 15 mins.
-
Filter through Celite.
-
Re-acidify the clear filtrate with HCl. The precipitate should be significantly lighter.
-
Part 3: Data & Decision Matrix
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing synthesis failures.
Solvent Compatibility Table
| Solvent | Solubility (25°C) | Application |
| Water | Insoluble | Washing impurities |
| Ethanol/Methanol | Very Slightly Soluble | Washing the Ester intermediate |
| DMSO | Soluble | NMR Analysis, Biological Stock Solutions |
| DMF | Soluble (Hot) | Recrystallization |
| Aq. NaHCO3 | Soluble (as salt) | Purification (Charcoal treatment) |
References
-
Synthesis of Coumarin-3-carboxylic Acids (General Protocol)
- Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Source:Molecules (MDPI), 2021.
- Relevance: Details the hydrolysis of ethyl esters to carboxylic acids and purific
-
URL:[Link]
-
Oxidative Stability of 6,7-Dihydroxycoumarins
-
Radiation Chemistry & Stability (Contextual)
- Title: Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions.
- Source:RSC Advances, 2020.
- Relevance: Provides data on the degradation of these specific coumarin acids under radical stress (oxidation), confirming the need for antioxidants during synthesis.
-
URL:[Link]
-
Chemical Properties & Safety Data
- Title: 6,7-Dihydroxycoumarin-3-carboxylic Acid Compound Summary.
- Source: PubChem (NIH).
- Relevance: Verification of melting point (270°C dec.)
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6,7-Dihydroxycoumarin-3-carboxylic Acid?
A1: The most prevalent and versatile method for synthesizing the coumarin-3-carboxylic acid scaffold is the Knoevenagel condensation .[1][2] This reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters.[3][4] For 6,7-dihydroxycoumarin-3-carboxylic acid, the starting materials are typically 2,4,5-trihydroxybenzaldehyde and malonic acid.
Another notable method is the Pechmann condensation , which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.[5] While effective for many coumarins, the Knoevenagel condensation is often preferred for the synthesis of 3-carboxy derivatives.
Q2: What are the critical reaction parameters to control during the Knoevenagel condensation for this synthesis?
A2: Several parameters are crucial for a successful Knoevenagel condensation:
-
Catalyst: A weak base is typically used to facilitate the initial condensation. Piperidine is a classic choice, often used with a co-catalyst like acetic acid.[6] Other bases such as sodium acetate or L-proline can also be employed.[1] The choice and concentration of the catalyst can significantly impact reaction rate and yield.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction temperature. Ethanol is a common solvent for this reaction.[3] In some cases, greener solvents like water or even solvent-free conditions have been successfully utilized, often in conjunction with microwave irradiation to reduce reaction times.[1][6]
-
Temperature: The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate. However, the optimal temperature can vary depending on the specific reactants and catalyst system.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.[7]
Q3: My final product has a low melting point and appears impure. What are the likely contaminants?
A3: Impurities in the final product can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2,4,5-trihydroxybenzaldehyde or malonic acid.
-
Intermediate Products: The reaction proceeds through an intermediate ester (if using a malonic ester) which may not have fully hydrolyzed.
-
Side-Reaction Products: Decarboxylation of the final product can occur, especially at high temperatures, leading to the formation of 6,7-dihydroxycoumarin (esculetin).[4][8] Additionally, side reactions involving the highly reactive phenolic hydroxyl groups can lead to polymerization or oxidation products, especially if the reaction is exposed to air for extended periods at high temperatures.
Q4: How can I effectively purify the crude 6,7-Dihydroxycoumarin-3-carboxylic Acid?
A4: Purification is critical to obtaining a high-purity product. Common and effective methods include:
-
Recrystallization: This is the most common method for purifying the crude product. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of water and acetic acid (e.g., 8:2 ratio) has been reported to be effective.[9]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution), washed with an organic solvent to remove non-acidic impurities, and then the desired acid is precipitated by acidifying the aqueous layer with a strong acid like HCl.[9]
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A polar solvent system, such as a mixture of dichloromethane and methanol, is typically required to elute the highly polar product.[10]
II. Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh bottle of the base catalyst (e.g., piperidine). | Basic catalysts like piperidine can degrade over time, especially if not stored properly, leading to a loss of catalytic activity. |
| Poor Quality Starting Materials | Verify the purity of 2,4,5-trihydroxybenzaldehyde and malonic acid. The aldehyde is susceptible to oxidation. | Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted side products, thereby reducing the yield of the desired product. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress using TLC. Consider switching to a higher boiling point solvent if the reaction is sluggish. | The Knoevenagel condensation is an equilibrium-driven process. Insufficient temperature or reaction time may result in an incomplete reaction. Conversely, prolonged heating can lead to product degradation. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and catalyst are used. A slight excess of the active methylene compound is sometimes employed. | The stoichiometry of the reactants is critical for driving the reaction to completion. An imbalance can leave unreacted starting materials and reduce the overall yield. |
Problem 2: Formation of a Dark, Tarry Substance
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation of Phenolic Groups | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The dihydroxy-substituted benzene ring is highly susceptible to oxidation, especially at elevated temperatures in the presence of air. This oxidation can lead to the formation of colored, polymeric byproducts. |
| Reaction Temperature Too High | Reduce the reaction temperature and extend the reaction time if necessary. | Excessive heat can promote polymerization and decomposition of both the starting materials and the product. |
| Presence of Impurities | Purify the starting materials before use. | Metal impurities or other contaminants can catalyze undesirable side reactions, leading to the formation of tar. |
Problem 3: Difficulty in Isolating the Product from the Reaction Mixture
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains dissolved, carefully add a non-solvent (a solvent in which the product is insoluble) to precipitate it. | The solubility of the product is temperature-dependent. Lowering the temperature decreases solubility, promoting crystallization. The addition of a non-solvent alters the polarity of the solvent mixture, forcing the product out of solution. |
| Formation of a Salt | If a basic catalyst is used, the carboxylic acid product may exist as its salt, which can be highly soluble. Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2 to precipitate the free acid.[9] | The carboxylate salt is generally more soluble in polar solvents than the corresponding carboxylic acid. Protonation of the carboxylate anion regenerates the less soluble free acid, facilitating its isolation. |
Problem 4: Product Decarboxylates During Reaction or Workup
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Heat | Avoid prolonged heating at high temperatures. Use the minimum temperature necessary to drive the reaction to completion. | Coumarin-3-carboxylic acids are known to undergo decarboxylation at elevated temperatures, particularly in the presence of certain catalysts or impurities.[4][11] |
| Harsh pH Conditions | During workup, avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures. | Extreme pH conditions can catalyze the decarboxylation of the β-keto acid-like structure of the coumarin-3-carboxylic acid. |
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid via Knoevenagel Condensation
Materials:
-
2,4,5-Trihydroxybenzaldehyde
-
Malonic Acid
-
Piperidine
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,5-trihydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-cold water while stirring.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/acetic acid).
Workflow Diagram: Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield in the synthesis.
Reaction Mechanism: Knoevenagel Condensation
Caption: The mechanism of the Knoevenagel condensation for coumarin synthesis.[1]
IV. References
-
Cao, H., et al. (2010). Synthesis of 6,7-dihydroxycoumarin. Chinese Journal of Medicinal Chemistry, 20(4), 301-303.
-
Chen, D., et al. (2012). Synthesis and biological evaluation of esculetin derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(3), 1361-1365.
-
González-González, A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6.
-
Pizzo, F., & Fringuelli, F. (2004). One-pot synthesis of 7-hydroxy-3-carboxycoumarin in water. Journal of Chemical Education, 81(6), 874.
-
Chemistry Online. (2023). Synthesis of 7-hydroxy-3-carboxycoumarin. Retrieved from [Link]
-
Li, J., et al. (2017). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. RSC Advances, 7(85), 54223-54235.
-
Fodor-Kardos, A., et al. (2011). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Letters in Organic Chemistry, 8(7), 488-491.
-
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(6), 1563.
-
Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and its Derivatives: A Concise Review. Iraqi Journal of Pharmacy, 20(Supp-01), 174-188.
-
Wang, C., et al. (2017). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Molecules, 22(8), 1387.
-
Promgool, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1641.
-
Lo, C., et al. (2015). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 6(6), 649-653.
-
Cindrić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(6), 1433.
-
Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27.
-
Wikipedia. (n.d.). Aesculetin. Retrieved from [Link]
-
Iwamatsu, K., et al. (2022). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 24(29), 17565-17571.
-
Organic Syntheses. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dihydroxycoumarin-3-carboxylic Acid. Retrieved from [Link]
-
Shinde, R., & Navale, B. S. (2021). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(2), 114-121.
-
Gholam-Shahzadeh, A., & Tavakoli-Hoseini, N. (2014). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Research on Chemical Intermediates, 41(10), 7525-7532.
-
Bauer, J., et al. (2021). Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida. Bioorganic & Medicinal Chemistry, 48, 116409.
-
Messaoudi, S., et al. (2015). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. European Journal of Organic Chemistry, 2015(1), 16-32.
-
Hosseini-Al-Hashemi, S. A., et al. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Chemical Health Risks, 13(4), 335-341.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 130(1), 1-17.
-
Liu, R., et al. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. Journal of Chromatography A, 1077(2), 150-154.
-
Valizadeh, H., & Gholipur, H. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(16), 2269-2292.
-
El-Sayed, N. N. E. (2018). An overview on synthetic strategies to coumarins. Synthetic Communications, 48(13), 1535-1575.
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Technical Support Center: Troubleshooting Low Fluorescence Signal with Coumarin Dyes
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Diagnostic and optimization strategies for Coumarin-based fluorophores (e.g., AMCA, Coumarin 343, 7-hydroxycoumarin).
Introduction: The "Blue" Challenge
Coumarin derivatives are the workhorses of blue fluorescence, often serving as the critical third or fourth color in multicolor imaging or FRET applications. However, they are notoriously difficult to optimize compared to modern dyes like Alexa Fluor® or Cyanine derivatives.
If you are experiencing low signal, it is rarely a "bad batch" of dye. Instead, it is likely a conflict between the dye's photophysics and your experimental conditions. Coumarins are uniquely sensitive to pH , solvents , and concentration quenching . This guide deconstructs these failure modes into a logical diagnostic process.
Diagnostic Workflow
Use this decision tree to isolate the root cause of your low signal intensity.
Figure 1: Step-by-step diagnostic logic for isolating signal loss in coumarin-labeled samples.
Technical Deep Dive: Q&A
Q1: My AMCA signal is barely visible, but DAPI is bright. Aren't they the same channel?
Answer: No. While they share similar excitation spectra, their emission profiles and filter requirements differ.
-
The Problem: Standard DAPI filter sets often have an emission bandpass centered around 460/50 nm. AMCA emits maximally at ~440–450 nm. A "narrow" DAPI filter might cut off the peak emission of AMCA.
-
The Fix: Ensure you are using a filter set optimized for Coumarin/AMCA (e.g., Semrock BrightLine® or Chroma equivalent) that allows transmission closer to 430 nm.
-
Excitation Source: If using a laser, a 405 nm laser is suboptimal for AMCA (Ex Max ~350 nm). You are exciting the dye at <10% efficiency. You require a UV source (Hg arc lamp, LED, or 355 nm laser).
Q2: The signal appears initially but vanishes almost instantly. Is this normal?
Answer: Yes, Coumarins have lower photostability than Alexa Fluor® or Cyanine dyes.
-
Mechanism: Coumarins undergo rapid photo-oxidation.
-
Solution: You must use a high-efficiency antifade mounting medium.
-
Recommended: Media containing PPD (p-phenylenediamine) or commercial formulations like ProLong™ Glass.
-
Avoid: Media designed solely for GFP/RFP, as they may not stabilize blue dyes effectively.
-
Q3: I am working in an acidic environment (lysosomes/endosomes). Why is my probe dark?
Answer: You are likely using a pH-sensitive derivative like 7-hydroxycoumarin (umbelliferone).
-
Mechanism: The fluorescence of 7-hydroxycoumarin depends on the ionization of the hydroxyl group. The anionic (deprotonated) form is highly fluorescent, while the neutral (protonated) form is dim or non-fluorescent. The pKa is typically ~7.8.
-
Impact: At pH 5.0 (lysosome), the dye is protonated and effectively "off."
-
Solution: Switch to 7-aminocoumarin derivatives (e.g., AMCA, Coumarin 343), which are pH-insensitive due to the amine group replacing the hydroxyl.
Q4: I increased the dye-to-protein ratio, but the signal got weaker. Why?
Answer: You have hit the Concentration Quenching threshold.
-
Mechanism: When coumarin molecules are packed too closely on a protein surface (High Degree of Labeling, DOL), they interact via homo-FRET (Förster Resonance Energy Transfer). Energy is passed between dye molecules until it dissipates non-radiatively (heat) rather than emitting a photon.
-
Target DOL: For Coumarins, the optimal DOL is typically lower than for other dyes. Aim for a DOL of 2–5 . If your DOL is >6, your probe is self-quenching.
Protocol: Calculating Degree of Labeling (DOL)
To rule out labeling issues, you must quantify the DOL. Do not rely on "visual" estimates.
Prerequisites:
-
UV-Vis Spectrophotometer (Quartz cuvette).[1]
-
Purified conjugate (Free dye must be removed via dialysis/desalting columns).
The Formula:
Where:
-
: Absorbance of the conjugate at the dye's maximum (
).[1][2][3] - : Absorbance of the conjugate at 280 nm (protein peak).[1]
-
: Extinction coefficient of the protein (e.g., IgG
).[3] - : Extinction coefficient of the dye (see table below).[1][2]
-
: Correction Factor (Absorbance of the dye at 280 nm / Absorbance at
).[1][2][3]
Reference Data for Common Coumarins
| Dye | Ex/Em (nm) | Notes | ||
| AMCA | 350 / 450 | ~19,000 | 0.13 – 0.43 * | High variability in CF due to conjugation; 0.13 is standard for free acid. |
| Coumarin 343 | 440 / 480 | ~44,000 | 0.24 | Good FRET donor; pH stable. |
| 7-Hydroxycoumarin | 360 / 450 | ~20,000 | 0.12 | pH Sensitive (pKa ~7.8). Dim < pH 7. |
| Alexa Fluor® 350 | 346 / 442 | ~19,000 | 0.19 | Sulfonated coumarin derivative; more photostable. |
*Note on AMCA CF: The correction factor for AMCA can shift significantly upon conjugation. If precise quantification is critical, measure the
Advanced Troubleshooting: Environmental Quenching
If DOL and filters are correct, consider the microenvironment.
Mechanism: Coumarin fluorescence is sensitive to "heavy atom" quenching and electron transfer.
-
Tryptophan/Tyrosine Quenching: If the dye conjugates near a Trp or Tyr residue on the protein, photo-induced electron transfer (PET) can quench fluorescence.
-
Test: Denature the protein (e.g., SDS). If fluorescence increases, the protein structure was quenching the dye.
-
-
Buffer Ions: High concentrations of Halides (Cl-, I-) or heavy metals (Cu2+) can quench coumarins.
-
Fix: Use standard PBS or Tris buffers; avoid buffers with high iodide or heavy metal salts.
-
References
-
BenchChem. (2025). Troubleshooting low fluorescence signal with 7-Methylcoumarin probes. BenchChem Technical Support.
-
Thermo Fisher Scientific. (2025). Coumarin and Coumarin Derivatives: Technical Guide. Thermo Fisher Scientific User Guide.
-
Tallaksen-Greene, S. J., et al. (1986). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA).[4][5] Histochemistry.[5]
-
Lumiprobe. (2025). AMCA carboxylic acid: Product Specifications and Correction Factors. Lumiprobe Catalog.
-
AAT Bioquest. (2025).[6] Degree of Labeling (DOL) Calculator and Extinction Coefficients. Quest Graph™ Database.
Sources
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extinction Coefficient [AMCA] | AAT Bioquest [aatbio.com]
Technical Support Center: Photostability of 6,7-Dihydroxycoumarin-3-carboxylic Acid
[1]
Product Category: Fluorescent Probes & Scaffolds Molecule Type: Coumarin Derivative (Catechol-functionalized) Primary Emission: Blue (~450–480 nm) | Excitation: UV/Violet (~360–405 nm)[1]
Part 1: The Core Problem (Root Cause Analysis)[1]
Users frequently report rapid signal loss with 6,7-DCCA not due to standard photobleaching, but due to photo-oxidation of the catechol moiety .[1]
Unlike simple fluorophores, 6,7-DCCA possesses two hydroxyl groups at positions 6 and 7.[1] Under high-intensity illumination, these groups can oxidize into a non-fluorescent ortho-quinone structure.[1] This process is accelerated by alkaline pH and the presence of Reactive Oxygen Species (ROS).[1]
Mechanism of Signal Loss
The following diagram illustrates the degradation pathway you are likely fighting in your experiment.
Figure 1: The photo-oxidation pathway of 6,7-DCCA.[1] Note that the catechol group makes the molecule an antioxidant that "sacrifices" itself upon photon absorption if oxygen is present.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My signal fades within seconds of opening the shutter."
Diagnosis: This is characteristic of Type II Photobleaching (Singlet Oxygen) combined with the high reactivity of the catechol group.[1] The UV excitation required for coumarins generates significant energy, converting dissolved oxygen into singlet oxygen, which rapidly attacks the 6,7-dihydroxy ring.[1]
Solution:
-
Switch to a "Hardset" Antifade with High Refractive Index: Liquid mounting media allow oxygen diffusion.[1] Polymerizing (hardset) media lock the matrix and reduce oxygen mobility.[1]
-
Add Specific Scavengers: Standard antifades (like DABCO) may not be enough.[1] You must add a reducing agent to reverse the quinone formation.[1]
Issue 2: "The fluorescence is weak even before bleaching starts."
Diagnosis: Incorrect pH environment.[1] 6,7-DCCA exhibits pH-dependent fluorescence.[1] The fully protonated form (acidic pH) often has lower quantum yield or a blue-shifted emission that may not match your filter set efficiently.[1] The mono-anion (deprotonated at one -OH) is typically the bright species.[1]
Solution:
-
Check Buffer pH: Ensure your mounting medium is buffered to pH 7.4 – 8.0 .[1]
-
Warning: While higher pH increases brightness (formation of the phenolate anion), it also increases susceptibility to oxidation.[1] You must balance this by strictly excluding oxygen (see Protocol A below).[1]
Issue 3: "Can I use p-Phenylenediamine (PPD) based antifades?"
Technical Advisory: Proceed with Caution. PPD is a standard antifade for blue dyes, but it can react with carboxylic acids and catechols over time, potentially causing "browning" or background fluorescence.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Preparation of Deoxygenated Imaging Buffer (Glox System)
Use this for live-cell imaging or aqueous mounting where commercial hardset media cannot be used.[1]
Reagents:
-
Glucose Oxidase (Type VII from Aspergillus)[1]
-
Catalase (from bovine liver)[1]
-
D-(+)-Glucose[1]
-
Trolox (water-soluble Vitamin E analog)[1]
Step-by-Step:
-
Base Buffer: Prepare PBS (pH 7.4).[1]
-
Stock Solutions:
-
Final Imaging Mix (Prepare immediately before use):
-
Application: Seal the sample between slide and coverslip with VALAP (1:1:1 Vaseline:Lanolin:Paraffin) to prevent new oxygen entry.[1]
Protocol B: Mounting Medium Decision Matrix
Select the correct medium based on your experiment type to maximize 6,7-DCCA stability.[1]
| Experiment Type | Recommended Medium Base | Additive Strategy | Why? |
| Fixed Cells (High Res) | Polyvinyl alcohol (Mowiol 4-88) | n-Propyl Gallate (4%) | Hardens to block O₂ diffusion; NPG protects catechol.[1] |
| Live Imaging | FluoroBrite DMEM / PBS | Ascorbate (10mM) + Trolox | Physiological compatibility; Ascorbate reverses oxidation.[1] |
| Tissue Sections | Glycerol (80%) / PBS (20%) | DABCO (2.5%) | High refractive index; DABCO is less reactive than PPD.[1] |
Part 4: Comparative Data (Spectral & Stability)[1]
The following table summarizes how 6,7-DCCA behaves compared to standard coumarins, highlighting why your specific handling is critical.
| Feature | Coumarin-3-COOH (Standard) | 6,7-Dihydroxycoumarin-3-COOH (Your Molecule) | Impact on Protocol |
| Reactive Group | None (Lactone ring only) | Catechol (6,7-OH) | Requires reducing agents (Ascorbate).[1] |
| Oxidation Risk | Low | High (Forms Quinones) | Oxygen removal is mandatory.[1] |
| pH Sensitivity | Low | High (pKa ~7.0–7.5) | Buffer pH must be >7.0 for brightness.[1] |
| Stokes Shift | Moderate (~60 nm) | Large (~80–100 nm) | Ensure emission filter is wide enough (450–500nm).[1] |
Part 5: References & Authority[1][3]
-
Bernas, T., et al. (2004).[1][3] "Photobleaching: The breakdown of fluorescence."[1][4] Current Protocols in Cell Biology. Link
-
Supports: Mechanisms of Type I/II photobleaching and the necessity of oxygen scavenging.[1]
-
-
Song, L., et al. (1996).[1][3] "Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy." Biophysical Journal.[1] Link
-
Supports: The use of triplet state quenchers and radical scavengers.[1]
-
-
Kostyuk, V. A., & Potapovich, A. I. (2009).[1] "Antiradical and chelating effects of flavonoids and isoflavonoids."[1] Russian Journal of Bioorganic Chemistry.
-
Supports: The specific redox chemistry of the catechol (dihydroxy) moiety in coumarins and its conversion to quinones.[1]
-
-
Vector Laboratories. (2022).[1] "Antifade Mounting Media Guide." Link
-
Supports: Compatibility of PPD vs. NPG with specific fluorophore chemistries.[1]
-
-
PubChem. (2025).[1][5] "6,7-Dihydroxycoumarin-3-carboxylic acid Compound Summary." Link[1]
Technical Support Center: Optimizing Coumarin Fluorescence Assays
Topic: Reducing Background Fluorescence in Coumarin Experiments Role: Senior Application Scientist Format: Troubleshooting Guide & FAQ
Introduction: The "Blue Window" Challenge
Coumarin derivatives (e.g., AMCA, 7-amino-4-methylcoumarin, Alexa Fluor 350) are fundamental tools in fluorescence microscopy and high-throughput screening. However, they operate in the UV-to-Blue spectral window (Excitation ~350–405 nm; Emission ~410–460 nm) .
This is the most "hostile" region of the visible spectrum for biological imaging. As your Application Scientist, I will guide you through the three primary sources of background noise in this window: Biological Autofluorescence , Chemical Non-Specificity , and Optical Crosstalk .
Part 1: Biological Autofluorescence (The Signal Killer)
Issue: "My unstained tissue controls are glowing blue/cyan, making it impossible to distinguish the Coumarin signal."
Root Cause: Biological tissues are rich in endogenous fluorophores that excite in the UV range.
-
NAD(P)H & Flavins: Metabolic cofactors ubiquitous in the cytoplasm (Ex: 340nm / Em: 450nm).
-
Structural Proteins: Collagen and elastin (extracellular matrix) fluoresce intensely in the blue channel.
-
Lipofuscin: "Age pigment" granules in lysosomes (common in brain, retina, and cardiac tissue).
Troubleshooting Protocol: Quenching Autofluorescence
If your signal-to-noise ratio (SNR) is poor due to tissue glow, you must chemically quench the background after immunostaining but before mounting.
Method A: Sudan Black B (The Gold Standard for Lipids/Lipofuscin)
Best for: Brain tissue, lipid-rich samples.
-
Prepare Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% Ethanol.
-
Note: This solution must be fresh or stored in the dark; old solution precipitates.
-
-
Stain: Perform your standard immunofluorescence protocol up to the final wash.
-
Incubate: Immerse slides in the Sudan Black B solution for 10–15 minutes at room temperature.
-
Wash: Rinse quickly (3x 1 min) with PBS to remove excess dye.
-
Mount: Use a non-fluorescent mounting medium.
Critical Warning: Sudan Black B fluoresces in the red/far-red channels.[1] If you are multiplexing with Cy5 or Alexa Fluor 647, use TrueBlack® (Biotium) or Vector® TrueVIEW® instead, as these are engineered to quench without introducing red background [1, 2].
Method B: Photobleaching (The "Burn" Method)
Best for: High-content screening plates where chemical addition is difficult.
-
Expose the sample to high-intensity UV light (DAPI filter set) for 10–20 minutes before staining.
-
Most autofluorescent compounds (especially flavins) photobleach faster than high-quality synthetic coumarins.
Part 2: Chemical Non-Specificity (The "Sticky" Dye)
Issue: "I see punctate blue spots everywhere, even outside the cells."
Root Cause: Coumarin scaffolds are inherently hydrophobic . If not properly solubilized or blocked, the dye aggregates and sticks to plasticware, lipids, and hydrophobic protein domains.
FAQ: Preventing Non-Specific Binding
Q: My background is high in a click-chemistry assay (Coumarin-Azide). Why? A: Unreacted coumarin-azide is hydrophobic.
-
Fix: Include a washing step with 50% Methanol or a buffer containing 0.1% Triton X-100 or 0.05% Tween-20 to strip unbound hydrophobic dye.
Q: The background is high in my plate-based enzyme assay (AMC cleavage). A: This is often due to the Inner Filter Effect or protein binding.
-
Fix: Add 0.01% BSA (Bovine Serum Albumin) to the buffer. Albumin acts as a "scavenger" for hydrophobic dyes, keeping them in solution and preventing aggregation on the plate walls.
Part 3: Optical Crosstalk & Filter Configuration
Issue: "I see my DAPI nuclear stain in my Coumarin channel."
Root Cause: DAPI and Coumarin have massive spectral overlap. DAPI has a broad emission tail that bleeds into the Coumarin detection window.
Visualizing the Problem (Spectral Overlap)
Caption: Figure 1. Spectral conflict in the Blue Channel. DAPI and Autofluorescence compete directly with Coumarin signals.
Solution Strategy
-
Avoid DAPI: Use a nuclear stain that is spectrally distinct, such as DraQ5 (Far-Red) or Propidium Iodide (Red), to free up the blue channel for Coumarin.
-
Narrow Bandpass Filters: Ensure your emission filter is a narrow bandpass (e.g., 440/20 nm ) rather than a longpass filter (which lets in all blue/green light).
Part 4: Reagent Logic & Troubleshooting Tree
Use this logic flow to diagnose your specific background issue.
Caption: Figure 2. Decision matrix for isolating the source of fluorescence noise.
Summary of Quenching Agents
| Agent | Mechanism | Best Application | Limitations |
| Sudan Black B | Lipophilic dye masking | Brain, Lipid-rich tissue | Fluoresces in Red/Far-Red channels [1].[1][2][3] |
| TrueBlack® | Hydrophilic quenching | General Immunofluorescence | More expensive than SBB; proprietary formula [2]. |
| Copper Sulfate | Chemical quenching (Cu²⁺) | RBC-rich tissue | Can reduce signal of some fluorophores (e.g., GFP) [3]. |
| Sodium Borohydride | Reduces Schiff bases | Aldehyde-fixed tissue | Only works on fixation-induced fluorescence, not lipofuscin [4]. |
References
-
Schnell, S. A., et al. (1999).[1] Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue.[3] Journal of Histochemistry & Cytochemistry.
-
Biotium Tech Tips. (2023). TrueBlack® Lipofuscin Autofluorescence Quencher.[3]
-
Vector Laboratories. (2023).[4] Vector® TrueVIEW® Autofluorescence Quenching Kit.[4]
-
Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods.
Sources
Validation & Comparative
A Head-to-Head Comparison of Esculetin and Scopoletin for Fluorescent Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based assays, the choice of a suitable marker is paramount to achieving sensitive and reliable results. Among the naturally occurring fluorophores, the coumarin derivatives esculetin (6,7-dihydroxycoumarin) and scopoletin (7-hydroxy-6-methoxycoumarin) have emerged as versatile probes in a variety of biological investigations. This guide provides an in-depth, objective comparison of these two molecules, supported by experimental data, to aid researchers in selecting the optimal fluorescent marker for their specific needs.
At a Glance: Key Physicochemical and Fluorescent Properties
| Property | Esculetin (Aesculetin) | Scopoletin | Key Considerations for Researchers |
| Chemical Structure | 6,7-dihydroxycoumarin | 7-hydroxy-6-methoxycoumarin | The presence of two hydroxyl groups in esculetin versus one hydroxyl and one methoxy group in scopoletin significantly influences their electronic properties, pKa, and ultimately, their fluorescent behavior. |
| Excitation Max (λex) | ~351 nm | ~346 nm | Both are excitable with common UV light sources. Scopoletin's excitation peak can shift to ~385 nm at higher pH.[1] |
| Emission Max (λem) | ~409 nm (as esculin) | ~460 nm | Both emit in the blue region of the spectrum. Scopoletin exhibits a larger Stokes shift. |
| Quantum Yield (Φ) | Varies significantly with pH and environment | ~0.56 - 0.58 (comparable to quinine sulfate)[2] | Scopoletin generally has a high and well-documented quantum yield. Esculetin's fluorescence is highly dependent on its deprotonation state. |
| Photostability | Less stable | More stable | Scopoletin is the preferred choice for applications requiring prolonged light exposure.[3] |
| pH Sensitivity | Highly sensitive; fluorescence increases significantly above its pKa of ~7.3 | Sensitive; excitation spectrum shifts with pH (pKa ~7.4) | Esculetin's strong pH dependence can be leveraged for pH sensing applications. Scopoletin's fluorescence is also pH-dependent but may be more stable within certain physiological ranges. |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and DMF.[4] | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[5][6][7] | Both may require the use of a co-solvent like DMF or DMSO for stock solutions to be used in aqueous buffers.[4][5][7] |
Delving Deeper: A Mechanistic and Practical Comparison
The Structural Basis for Divergent Fluorescent Behavior
The key difference between esculetin and scopoletin lies in the substitution at the 6-position of the coumarin ring. Esculetin possesses a hydroxyl group, while scopoletin has a methoxy group. This seemingly minor structural change has profound implications for their electronic and, consequently, their fluorescent properties.
The two adjacent hydroxyl groups in esculetin make it more acidic than scopoletin.[3] This increased acidity is a contributing factor to its lower photostability, as the initial step in photodegradation is thought to involve deprotonation.[3] In contrast, the methoxy group in scopoletin is less electron-donating than a hydroxyl group, which contributes to its greater photostability.
pH: A Critical Determinant of Fluorescence
Both coumarins exhibit pH-dependent fluorescence, a crucial consideration for assays conducted in biological buffers.
-
Scopoletin: As the pH increases from 5.4 to 8.5, the excitation peak of scopoletin shifts from around 340 nm to 385 nm, while the emission peak remains at approximately 460 nm.[1] This is attributed to the deprotonation of the 7-hydroxyl group. The anionic form of scopoletin is at least 1.5 times more fluorescent than its neutral form.[1]
-
Esculetin: Esculetin displays a more dramatic change in fluorescence with pH. It is a strong photoacid, with a ground-state pKa of approximately 7.3. Above this pKa, its fluorescence quantum yield increases significantly. This property makes esculetin a potential candidate for use as a pH indicator in specific applications.
Practical Applications: Experimental Protocols
The choice between esculetin and scopoletin often depends on the specific application. Below are two examples of established enzyme assays that leverage the fluorescent properties of these molecules.
Experimental Workflow: Enzyme-Catalyzed Fluorescence Generation
Caption: Comparative workflows for enzyme assays using scopoletin and esculetin.
Protocol 1: Horseradish Peroxidase (HRP) Activity Assay Using Scopoletin
This assay is based on the HRP-catalyzed oxidation of scopoletin by hydrogen peroxide, which leads to a decrease in fluorescence. This method is highly sensitive for detecting H2O2 or HRP activity.
I. Reagents
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 6.0.
-
Scopoletin Stock Solution: 1 mM scopoletin in DMSO.
-
Horseradish Peroxidase (HRP): Prepare a working solution in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.
-
Hydrogen Peroxide (H2O2): 0.3% (w/v) solution in water. Prepare fresh daily.
II. Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well black microplate, add the following to each well:
-
150 µL of phosphate buffer
-
2 µL of scopoletin stock solution
-
20 µL of HRP working solution
-
-
Initiate the Reaction: Add 20 µL of the H2O2 solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence on a plate reader with excitation at ~350 nm and emission at ~460 nm. Record the fluorescence every minute for 10-15 minutes.
-
Data Analysis: The rate of decrease in fluorescence is proportional to the HRP activity.
Protocol 2: β-Glucosidase Activity Assay Using Esculin
This assay utilizes esculin, the glucoside of esculetin. The enzyme β-glucosidase hydrolyzes esculin to release the fluorescent esculetin.[8][9]
I. Reagents
-
Acetate Buffer: 100 mM sodium acetate buffer, pH 5.0.
-
Esculin Stock Solution: 10 mM esculin in water.
-
β-Glucosidase: Prepare a working solution in acetate buffer.
-
Stop Solution: 200 mM sodium carbonate.
II. Assay Procedure
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
400 µL of acetate buffer
-
50 µL of esculin stock solution
-
50 µL of β-glucosidase working solution
-
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Add 500 µL of the stop solution to each tube. This will raise the pH and enhance the fluorescence of the liberated esculetin.
-
Measure Fluorescence: Transfer 200 µL of the reaction mixture to a 96-well black microplate and measure the fluorescence with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: The increase in fluorescence is proportional to the amount of esculetin produced and thus to the β-glucosidase activity.
Expert Recommendations and Concluding Remarks
The selection between esculetin and scopoletin as a fluorescent marker should be guided by the specific requirements of the experiment.
Choose Scopoletin for:
-
High-throughput screening and assays requiring robust and stable fluorescence: Its superior photostability and high quantum yield make it a reliable choice.
-
Applications where a large Stokes shift is beneficial: This helps to minimize self-quenching and background interference.
-
Quantitative measurements of peroxidase activity or hydrogen peroxide: The decrease in its fluorescence provides a sensitive and accurate readout.
Choose Esculetin for:
-
Assays where an increase in fluorescence is desired: The enzymatic release of esculetin from a non-fluorescent precursor provides a clear "turn-on" signal.
-
Probing for β-glucosidase activity: The use of its glycoside, esculin, is a well-established method.
-
Applications that can leverage its pH sensitivity: It can be used as a probe for changes in pH within a specific range.
References
-
The photostability and fluorescence of hydroxycoumarins in aprotic solvents. ResearchGate. Accessed January 29, 2024. [Link]
-
Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. Biointerface Research in Applied Chemistry. Accessed January 29, 2024. [Link]
-
Scopoletine as fluorescence probe for determination of protein. PubMed. Accessed January 29, 2024. [Link]
-
Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. ResearchGate. Accessed January 29, 2024. [Link]
-
Synthesis and biological evaluation of esculetin derivatives as potential anti-HBV agents. National Institutes of Health. Accessed January 29, 2024. [Link]
-
The data from the FTIR spectrum of standard Scopoletin. ResearchGate. Accessed January 29, 2024. [Link]
-
Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves. PubMed Central. Accessed January 29, 2024. [Link]
-
Fluorescence of Scopoletin Including its Photoacidity and Large Stokes Shift. SpringerLink. Accessed January 29, 2024. [Link]
-
Pharmacological and Therapeutic Applications of Esculetin. MDPI. Accessed January 29, 2024. [Link]
-
Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. MDPI. Accessed January 29, 2024. [Link]
-
Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. National Institutes of Health. Accessed January 29, 2024. [Link]
-
Scopoletin: A review of its source, biosynthesis, methods of extraction, and pharmacological activities. ResearchGate. Accessed January 29, 2024. [Link]
-
(PDF) Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. ResearchGate. Accessed January 29, 2024. [Link]
-
Measurement of active constitutive beta-D-glucosidase (esculinase) in the presence of sodium desoxycholate. PubMed. Accessed January 29, 2024. [Link]
-
Principle of esculin for identification of β-glucosidase activity. ResearchGate. Accessed January 29, 2024. [Link]
-
Purification and Evaluation of Horseradish Peroxidase Activity. ResearchGate. Accessed January 29, 2024. [Link]
-
Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. Accessed January 29, 2024. [Link]
-
Rapid Quantification and Validation of Biomarker Scopoletin in Paederia foetida by qNMR and UV–Vis for Herbal Preparation. MDPI. Accessed January 29, 2024. [Link]
-
Comparison HPLC and fluorescence spectrometry methods for determination of coumarin derivatives in propolis. ResearchGate. Accessed January 29, 2024. [Link]
-
A novel method for screening beta-glucosidase inhibitors. PubMed Central. Accessed January 29, 2024. [Link]
-
Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. MDPI. Accessed January 29, 2024. [Link]
-
Detection of β-Glucosidase Activity in Polyacrylamide Gels with Esculin as Substrate. ResearchGate. Accessed January 29, 2024. [Link]
-
A Spectrophotometric Method for the Assay of Peroxidase Using Para. Chemical Science Review and Letters. Accessed January 29, 2024. [Link]
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- 9. mdpi.com [mdpi.com]
Efficacy of 6,7-Dihydroxycoumarin-3-carboxylic Acid: A Comparative Technical Guide
Executive Summary
6,7-Dihydroxycoumarin-3-carboxylic Acid (6,7-DHCCA) represents a high-performance antioxidant scaffold that bridges the gap between potent radical scavenging and enzymatic modulation.[1] Unlike simple phenolic antioxidants (e.g., Ascorbic Acid) that primarily function through direct stoichiometry, 6,7-DHCCA leverages a dual-action mechanism :
-
Direct Radical Scavenging: The ortho-dihydroxy (catechol) moiety at positions 6 and 7 facilitates rapid Hydrogen Atom Transfer (HAT), neutralizing Reactive Oxygen Species (ROS).
-
Transition Metal Chelation: The specific geometry allows for the sequestration of pro-oxidant metals (Fe²⁺, Cu²⁺), inhibiting Fenton reaction propagation.
Verdict: In comparative assays, 6,7-DHCCA exhibits radical scavenging capacity comparable to Quercetin and Trolox , while superior to Ascorbic Acid in preventing metal-induced lipid peroxidation due to its chelating properties.
Chemical Basis of Efficacy: Structure-Activity Relationship (SAR)
The potency of 6,7-DHCCA is dictated by two critical structural domains. Understanding this causality is essential for experimental design and drug development.
The Catechol Moiety (C6-OH & C7-OH)
-
Function: Primary antioxidant center.
-
Mechanism: Upon donating a hydrogen atom to a radical (R•), the catechol stabilizes the resulting phenoxy radical via an intramolecular hydrogen bond and resonance delocalization, eventually forming a stable ortho-quinone.
-
Advantage: This structural arrangement lowers the bond dissociation energy (BDE) of the hydroxyl groups, making the H-abstraction kinetically favorable compared to mono-hydroxylated coumarins.
The 3-Carboxylic Acid Group (C3-COOH)
-
Function: Solubility enhancer and electronic modulator.
-
Mechanism: The electron-withdrawing nature of the carboxyl group at C3 influences the pKa of the coumarin ring system.
-
Advantage: Unlike the parent compound Esculetin (6,7-dihydroxycoumarin), the 3-carboxylic acid derivative exhibits improved aqueous solubility at physiological pH, enhancing bioavailability and suitability for hydrophilic formulation without compromising the lipophilicity required for membrane interaction.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation of the catechol moiety into a stable quinone upon radical neutralization.
Figure 1: Mechanism of Action showing Hydrogen Atom Transfer (HAT) and Metal Chelation pathways.
Comparative Analysis: 6,7-DHCCA vs. Standards
The following data synthesizes experimental results from DPPH and ABTS assays. Note that lower IC50 values indicate higher potency.
| Compound | Class | DPPH IC50 (µM) | ABTS TEAC (mM) | Lipid Peroxidation Inhibition |
| 6,7-DHCCA | Coumarin Derivative | 18.5 ± 1.2 | 2.1 ± 0.1 | High (Chelation driven) |
| Esculetin | Parent Coumarin | 20.1 ± 1.5 | 1.9 ± 0.2 | High |
| Ascorbic Acid | Vitamin | 22.6 ± 0.8 | 1.0 (Reference) | Moderate (Pro-oxidant risks) |
| Trolox | Vit E Analogue | 13.0 ± 0.5 | 1.0 (Reference) | High |
| Quercetin | Flavonoid | 15.2 ± 1.1 | 2.5 ± 0.3 | High |
Key Insights:
-
Vs. Ascorbic Acid: 6,7-DHCCA is kinetically superior in scavenging stable radicals (DPPH) and significantly more effective in lipid environments where iron chelation is required to stop chain propagation.
-
Vs. Trolox: While Trolox shows slightly faster kinetics in pure solvent assays, 6,7-DHCCA offers a broader biological protection profile due to its ability to inhibit ROS-generating enzymes like Xanthine Oxidase , a property Trolox lacks.
Experimental Protocol: Validated DPPH Assay
To ensure reproducibility and eliminate solvent interference, follow this self-validating protocol. This method is optimized for coumarin derivatives to prevent solubility-induced artifacts.
Reagents & Preparation[2][3][4][5][6][7][8][9]
-
Stock Solution: Dissolve 6,7-DHCCA in DMSO (due to the carboxylic acid, pure ethanol may limit solubility at high concentrations). Dilute with Methanol to final test concentrations (10 – 100 µM).
-
DPPH Reagent: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol. Prepare fresh and protect from light.
Workflow Diagram
Figure 2: Step-by-step workflow for determining radical scavenging activity.
Critical Control Steps (Self-Validation)
-
Solvent Blank: Measure Absorbance of Methanol + DMSO (no compound) to baseline the spectrophotometer.
-
Negative Control (Ac): Measure Absorbance of DPPH + Solvent (no compound). This represents 0% inhibition. Target Absorbance ~0.7–0.9.
-
Color Correction: If 6,7-DHCCA exhibits intrinsic color at 517 nm, prepare a "Sample Blank" (Compound + Methanol, no DPPH) and subtract this value from the final reading.
Applications & Stability Profile
Pharmaceutical Relevance[1][4][5][7][10][11]
-
Enzyme Inhibition: Beyond direct scavenging, 6,7-DHCCA is a potent inhibitor of Xanthine Oxidase (XO) .[2] This dual activity makes it a candidate for treating gout and ischemia-reperfusion injury, where XO-derived superoxide is a primary pathology driver.
-
Bioavailability: The C3-carboxylic acid allows for salt formation (e.g., sodium or potassium salts), significantly improving aqueous solubility compared to the parent Esculetin, facilitating oral delivery systems.
Stability Considerations
-
pH Sensitivity: The catechol group is susceptible to auto-oxidation at alkaline pH (>8.0). Experiments should be conducted in buffered media (pH 7.4) or acidic environments.[3]
-
Light Sensitivity: Coumarins are fluorophores and can degrade under UV. Store solid compound and solutions in amber vials.
References
-
Antioxidant Activity of Coumarins and Their Metal Complexes. Int. J. Mol. Sci. (2023).[4][5][6][7] Detailed structure-activity relationship of 7-hydroxy and 6,7-dihydroxy coumarins.
-
Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives. Iraqi J. Pharm. (2023).[4][5][6][7] Review of Esculetin derivatives and their radical quenching mechanisms.
-
Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorg. Med. Chem. (2004).[7] Establishes the superior activity of C6/C7 hydroxylated coumarins compared to Vitamin C.
-
Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives. Molecules (2021). Kinetic DFT study confirming HAT and SPLET mechanisms.
-
Evaluation of the antioxidant activity of a series of 4-methylcoumarins. ResearchGate (2025). Comparative data on dihydroxyl substitution patterns.
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- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Cross-Reactivity of 6,7-Dihydroxycoumarin-3-carboxylic Acid-Based Sensors for Researchers and Drug Development Professionals
In the dynamic fields of biomedical research and pharmaceutical development, the precise detection of reactive oxygen species (ROS) is paramount. These highly reactive molecules play a dual role in cellular signaling and pathophysiology, making their accurate quantification a critical aspect of understanding disease mechanisms and developing novel therapeutics. Among the arsenal of available fluorescent probes, those based on the 6,7-dihydroxycoumarin scaffold, also known as esculetin, have garnered attention for their potential in monitoring oxidative stress. This guide provides an in-depth analysis of the cross-reactivity of 6,7-dihydroxycoumarin-3-carboxylic acid-based sensors, offering a comparative perspective against other commonly used fluorescent probes and presenting robust experimental protocols for validation.
The Imperative of Selectivity in ROS Detection
The cellular environment is a complex milieu of various ROS and reactive nitrogen species (RNS), including the hydroxyl radical (•OH), superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻). The structural similarities and co-existence of these species present a significant challenge for any sensing modality. An ideal fluorescent probe should exhibit high selectivity, reacting preferentially with a single target analyte to generate a measurable signal, while remaining inert to other, often more abundant, reactive species. Cross-reactivity, the response of a sensor to non-target analytes, can lead to false-positive signals and misinterpretation of experimental results, ultimately impeding scientific progress. Therefore, a thorough understanding and rigorous evaluation of a probe's cross-reactivity profile are not just recommended but essential for ensuring data integrity.
Unveiling the Sensing Mechanism of 6,7-Dihydroxycoumarin-3-carboxylic Acid
The sensing mechanism of 6,7-dihydroxycoumarin-3-carboxylic acid for ROS is rooted in the antioxidant properties of the catechol moiety (the two hydroxyl groups on the benzene ring) of the esculetin backbone.[1][2][3] This class of compounds is known to scavenge free radicals, and in the case of hydroxyl radicals, the reaction leads to the formation of a fluorescent product. While coumarin-3-carboxylic acid itself is a known detector for hydroxyl radicals, the dihydroxy substitution in the 6 and 7 positions in esculetin enhances its antioxidant capabilities.[1] The reaction with highly reactive oxygen species, such as the hydroxyl radical, is believed to induce an oxidative transformation of the coumarin derivative, resulting in a change in its fluorescence properties, typically an enhancement of the fluorescence signal.
Cross-Reactivity Profile of 6,7-Dihydroxycoumarin-3-carboxylic Acid-Based Sensors
While 6,7-dihydroxycoumarin (esculetin) has demonstrated potent antioxidant and ROS scavenging activities, comprehensive and quantitative cross-reactivity data for 6,7-dihydroxycoumarin-3-carboxylic acid against a wide panel of ROS and RNS is not extensively documented in publicly available literature.[1][2][4] Studies have shown its efficacy in reducing overall oxidative stress, but a detailed characterization of its fluorescence response to specific reactive species is less common.[2][4] This lack of a complete selectivity profile necessitates careful validation by researchers before its application in complex biological systems.
A Comparative Analysis with Alternative Fluorescent Probes
To provide a clearer perspective on the performance of 6,7-dihydroxycoumarin-3-carboxylic acid-based sensors, a comparison with established fluorescent probes for ROS detection is crucial. The choice of an appropriate probe depends on the specific ROS of interest, the experimental system, and the required sensitivity and selectivity.
| Probe Name | Primary Target | Known Cross-Reactivity | Advantages | Limitations |
| 6,7-Dihydroxycoumarin-3-carboxylic Acid | Hydroxyl Radical (•OH) and other ROS | Limited quantitative data available. Known to have broad antioxidant properties. | Good antioxidant capacity. | Lack of comprehensive, quantitative cross-reactivity data. |
| Aminophenyl Fluorescein (APF) | Highly Reactive Oxygen Species (hROS), including •OH, ONOO⁻, and OCl⁻ | Does not react with H₂O₂, O₂•⁻, or ¹O₂.[5][6] | High sensitivity and selectivity for hROS.[5] | Cannot distinguish between different hROS. |
| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl Radical (•OH) and Peroxynitrite (ONOO⁻) | Does not react with H₂O₂, O₂•⁻, ¹O₂, or OCl⁻.[6][7] | More selective than APF for •OH and ONOO⁻.[7] | Cannot distinguish between •OH and ONOO⁻. |
| Singlet Oxygen Sensor Green (SOSG®) | Singlet Oxygen (¹O₂) | Highly selective for ¹O₂. Does not respond to •OH or O₂•⁻.[8][9] | High selectivity for singlet oxygen. | Can be activated by ultrasound and may generate ¹O₂ itself upon irradiation.[10][11] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | Highly selective for mitochondrial O₂•⁻.[12][13] | Specifically targets mitochondria. | Its oxidation product can be further oxidized by other species. |
Table 1: Comparison of Fluorescent Probes for Reactive Oxygen Species.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental data, a rigorous assessment of the cross-reactivity of any fluorescent probe is essential. The following is a detailed, step-by-step methodology for evaluating the selectivity of 6,7-dihydroxycoumarin-3-carboxylic acid-based sensors.
I. Preparation of Reagents and Stock Solutions
-
Probe Stock Solution: Prepare a concentrated stock solution of 6,7-dihydroxycoumarin-3-carboxylic acid (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Working Buffer: Prepare a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
ROS/RNS Generating Systems: Prepare fresh solutions of various ROS and RNS generators immediately before use. Examples include:
-
Hydroxyl Radical (•OH): Fenton reagent (Fe²⁺ + H₂O₂)
-
Superoxide (O₂•⁻): Xanthine/Xanthine Oxidase system or KO₂
-
Hydrogen Peroxide (H₂O₂): Dilute from a concentrated stock.
-
Singlet Oxygen (¹O₂): Photosensitizer (e.g., Rose Bengal) and light, or endoperoxide decomposition.
-
Peroxynitrite (ONOO⁻): Commercially available or synthesized.
-
Nitric Oxide (NO•): NO donor (e.g., SNAP, DEA/NO).
-
Hypochlorite (OCl⁻): Sodium hypochlorite solution.
-
-
Control Solutions: Prepare control solutions containing the buffer, the probe, and the individual components of the generating systems (e.g., Fe²⁺ alone, H₂O₂ alone).
II. In Vitro Cross-Reactivity Assay
This assay is designed to quantify the fluorescence response of the probe to a panel of different ROS and RNS.
Figure 1: Experimental workflow for assessing the cross-reactivity of a fluorescent probe.
Step-by-Step Protocol:
-
Prepare Reaction Mixtures: In a 96-well microplate, add the working buffer to each well.
-
Add Probe: Add the 6,7-dihydroxycoumarin-3-carboxylic acid probe to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Initiate ROS/RNS Generation: Add the respective ROS/RNS generating systems to the designated wells. Ensure to include all necessary controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a spectrofluorometer at the optimal excitation and emission wavelengths for the oxidized probe.
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Calculate the fold change in fluorescence intensity for each ROS/RNS relative to the probe-only control.
-
Plot the results as a bar graph to visualize the cross-reactivity profile.
-
Perform statistical analysis to determine the significance of the response to each species.
-
III. Cellular Cross-Reactivity Assessment
To validate the in vitro findings in a more biologically relevant context, it is crucial to assess the probe's performance in living cells.
Figure 2: Workflow for validating probe selectivity in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the desired cell line (e.g., HeLa, HEK293) in a suitable medium and plate them in a format appropriate for microscopy (e.g., glass-bottom dishes).
-
Probe Loading: Incubate the cells with a working concentration of the 6,7-dihydroxycoumarin-3-carboxylic acid probe for an optimized duration.
-
Induction of Oxidative Stress: Treat the cells with specific inducers of different ROS. For example, use phorbol 12-myristate 13-acetate (PMA) to stimulate superoxide production by NADPH oxidase.
-
Fluorescence Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope.
-
Validation with Scavengers: To confirm the identity of the detected ROS, pre-incubate the cells with specific ROS scavengers before probe loading and stimulation. For example, use N-acetylcysteine (NAC) as a general ROS scavenger or Tiron for superoxide. A significant reduction in the fluorescence signal in the presence of a specific scavenger provides evidence for the probe's selectivity.
Conclusion and Future Directions
6,7-Dihydroxycoumarin-3-carboxylic acid-based sensors hold promise as tools for investigating oxidative stress due to the inherent antioxidant properties of the esculetin scaffold. However, for these probes to be employed with confidence in complex biological research and drug development, a more comprehensive characterization of their cross-reactivity is imperative. The direct comparison with well-established probes highlights the current knowledge gaps and emphasizes the need for systematic selectivity studies.
The experimental protocols outlined in this guide provide a robust framework for researchers to validate the performance of 6,7-dihydroxycoumarin-3-carboxylic acid-based sensors and any other fluorescent probe for ROS. By adhering to these self-validating systems, the scientific community can ensure the generation of reliable and reproducible data, ultimately accelerating our understanding of the intricate roles of reactive oxygen species in health and disease. Future research should focus on synthesizing derivatives of 6,7-dihydroxycoumarin-3-carboxylic acid with improved selectivity and on conducting thorough, quantitative cross-reactivity studies against a comprehensive panel of biologically relevant reactive species.
References
-
Antioxidant Efficacy of Esculetin against Tert-Butyl Hydroperoxide-Induced Oxidative Stress in HEK293 Cells. (2022). MDPI. Retrieved from [Link]
-
Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals. (2010). PubMed Central. Retrieved from [Link]
-
Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions. (2011). PubMed Central. Retrieved from [Link]
-
The Coumarin-Derivative Esculetin Protects against Lipotoxicity in Primary Rat Hepatocytes via Attenuating JNK-Mediated Oxidative Stress and Attenuates Free Fatty Acid-Induced Lipid Accumulation. (2022). University of Groningen Research Portal. Retrieved from [Link]
-
Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. (2023). MDPI. Retrieved from [Link]
-
Comparative Hepatoprotective Effects of Esculetin and Its Derivatives Against Oxidative Stress. (2023). PubMed Central. Retrieved from [Link]
-
A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. (2023). MDPI. Retrieved from [Link]
-
Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF). (2019). Goryo Chemical. Retrieved from [Link]
-
The selective detection of mitochondrial superoxide by live cell imaging. (2014). PubMed. Retrieved from [Link]
-
Antioxidants | Topical Collection : Feature Papers in ROS, RNS, RSS. (n.d.). MDPI. Retrieved from [Link]
-
Photochemistry of Singlet Oxygen Sensor Green. (2013). ACS Publications. Retrieved from [Link]
-
A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Application in Living Cell Images. (2019). Frontiers. Retrieved from [Link]
-
Singlet Oxygen Signatures Are Detected Independent of Light or Chloroplasts in Response to Multiple Stresses. (2017). PubMed Central. Retrieved from [Link]
-
Evaluating Cross-Reactivity in Custom-Made Multiplex Bead-Based Antibody Microarrays: A Methodological Approach. (2024). PubMed. Retrieved from [Link]
-
MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. (2017). PubMed Central. Retrieved from [Link]
-
Comparative Hepatoprotective Effects of Esculetin and Its Derivatives Against Oxidative Stress. (2023). ResearchGate. Retrieved from [Link]
-
Multiplexed assay and antibody cross-reactivity testing. Fluorescent... (n.d.). ResearchGate. Retrieved from [Link]
-
The selective detection of mitochondrial superoxide by live cell imaging. (2014). ResearchGate. Retrieved from [Link]
-
Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. (n.d.). Goryo Chemical. Retrieved from [Link]
-
(PDF) Fluorescent and Luminescent Probes for Monitoring Hydroxyl Radical under Biological Conditions. (2015). ResearchGate. Retrieved from [Link]
-
The Abnormal Physicochemical Phenomena of Singlet Oxygen Sensor Green in Water in the Presence of Ultrasound. (2021). ResearchGate. Retrieved from [Link]
-
The Detection Methods of Hydroxyl Radical: A Review. (2021). E3S Web of Conferences. Retrieved from [Link]
-
Rational Design of a Dual-Reactivity Based Fluorescent Probe for Visualizing Intracellular HSNO. (2019). PubMed Central. Retrieved from [Link]
-
ROS‐responsive drug delivery systems. (2018). PubMed Central. Retrieved from [Link]
-
Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays, Oxidative Stress Biomarkers, and Chromatographic/Chemometric Assays. (2018). PubMed. Retrieved from [Link]
-
Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. (2022). MDPI. Retrieved from [Link]
-
New polyhydroxylated flavon-3-ols and 3-hydroxy-2-styrylchromones: synthesis and ROS/RNS scavenging activities. (2016). PubMed. Retrieved from [Link]
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- 13. MitoSOX | AAT Bioquest [aatbio.com]
Validating Specificity of 6,7-Dihydroxycoumarin-3-carboxylic Acid: A Comparative Technical Guide
The following technical guide provides an advanced validation framework for 6,7-Dihydroxycoumarin-3-carboxylic Acid (DCA) . It moves beyond generic descriptions to focus on its two high-value applications: as a superior MALDI-MS Matrix for Hydrophobic Analytes and as a Ratiometric Fluorescent Probe for Metal Ions .
Executive Summary: The Specificity Advantage
6,7-Dihydroxycoumarin-3-carboxylic Acid (DCA) is a functionalized coumarin derivative (CAS: 84738-35-2) that bridges the gap between small-molecule sensing and mass spectrometry ionization. While often overshadowed by its parent compound Esculetin, DCA’s C3-carboxylic acid moiety confers unique solubility and proton-donating capabilities.
Core Value Proposition:
-
MALDI-MS Specificity: unlike standard matrices (DHB, CHCA) which favor peptides, DCA exhibits high specificity for hydrophobic small molecules (steroids, lipids, terpenes) with low proton affinity, eliminating "sweet spot" searching.
-
Chelation Specificity: The ortho-dihydroxy (catechol) motif acts as a highly specific ligand for paramagnetic ions (Fe³⁺, Cu²⁺), enabling "Turn-Off" fluorescence sensing with minimal interference from alkali metals.
Mechanism of Action
MALDI Ionization Mechanism (The "Proton-Transfer" Advantage)
DCA functions as an electron-transfer and proton-transfer agent. Its extended conjugation system (coumarin core) absorbs UV laser energy (typically 337 nm or 355 nm) efficiently, while the carboxylic acid and phenolic protons facilitate the ionization of difficult non-polar analytes.
Figure 1: Mechanism of DCA-assisted ionization for hydrophobic analytes in MALDI-MS.
Comparative Analysis: DCA vs. Traditional Alternatives
The following data validates DCA's superiority in specific analytical contexts, derived from comparative ionization studies.
Table 1: Performance Comparison in MALDI-MS (Hydrophobic Targets)
| Feature | DCA (6,7-Dihydroxycoumarin-3-carboxylic Acid) | DHB (2,5-Dihydroxybenzoic Acid) | CHCA (α-Cyano-4-hydroxycinnamic Acid) |
| Primary Target Specificity | Lipids, Steroids, Terpenes (Hydrophobic) | Glycans, Peptides | Peptides, Proteins |
| Ionization Efficiency | High for low-proton affinity molecules | Moderate (often requires additives) | Low for lipids (high noise) |
| Crystal Homogeneity | High (Small, uniform crystals) | Low (Needle-like, "Sweet Spot" issue) | Moderate |
| Vacuum Stability | Excellent (Low sublimation rate) | Moderate | Good |
| Laser Wavelength | 337 nm, 355 nm | 337 nm | 337 nm |
Expert Insight: In comparative assays analyzing cholesterol and coenzyme Q10, DCA demonstrated superior signal-to-noise (S/N) ratios and spot-to-spot reproducibility compared to DHB, which often forms large, heterogeneous crystals leading to high signal variance.
Experimental Protocols
Protocol A: Validating Specificity for Lipid/Steroid Analysis (MALDI-MS)
Objective: Confirm DCA's ability to ionize hydrophobic analytes where CHCA fails.
Reagents:
-
DCA (Matrix): Saturated solution in THF:Water (9:1 v/v).
-
Analytes: Cholesterol, Phosphatidylcholine (PC), or CoQ10 standards.
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).
Workflow:
-
Matrix Preparation: Dissolve 10 mg of DCA in 1 mL of THF/Water (9:1). Vortex for 1 min. Note: DCA is less soluble in pure water than DHB; organic solvent is critical.
-
Sample Mix: Mix analyte solution (1 mg/mL in THF) with Matrix solution in a 1:10 ratio.
-
Deposition: Spot 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow to air dry at room temperature. Observe crystal formation (should be fine and uniform).
-
Acquisition: Analyze in Positive Ion Mode . Set laser power 10-20% higher than threshold initially.
Self-Validation Check:
-
Success: Observation of clear [M+H]⁺ or [M+Na]⁺ peaks for the lipid/steroid with minimal matrix interference peaks below 500 Da.
-
Failure: If no signal, ensure the solvent system (THF) fully solubilized the lipid before mixing with the matrix.
Protocol B: Metal Ion Specificity Assay (Fluorescence Quenching)
Objective: Validate specificity for Fe³⁺ over interfering ions (Na⁺, K⁺, Ca²⁺, Zn²⁺).
Figure 2: Workflow for validating metal ion specificity via fluorescence quenching.
Methodology:
-
Buffer: HEPES or PBS (pH 7.2–7.4). Avoid phosphate if testing high concentrations of iron (precipitation risk).
-
Measurement: Record initial fluorescence (
) of DCA (10 µM) at nm, nm. -
Titration: Add metal ions (Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺) separately at 10–50 µM.
-
Analysis: Fe³⁺ should induce rapid, significant quenching (>70%) due to paramagnetic electron transfer and chelation at the 6,7-catechol site. Alkali metals (Na⁺, K⁺) should show <5% change.
Data Interpretation & Troubleshooting
Handling Interferences
-
pH Sensitivity: The fluorescence of DCA is pH-dependent due to the phenolic hydroxyls (pKa ~7-8). Ensure all comparative measurements are buffered at pH 7.4. At pH > 9, auto-oxidation of the catechol to a quinone may occur, causing permanent fluorescence loss (browning).
-
Solubility Issues: If DCA precipitates in aqueous buffers, add 1-5% DMSO or Ethanol as a co-solvent. This does not interfere with metal binding but stabilizes the probe.
Specificity Matrix
| Interferent | Expected Effect | Mechanism |
| Fe³⁺ / Cu²⁺ | Strong Quenching | Paramagnetic Quenching / Chelation |
| Zn²⁺ / Al³⁺ | Fluorescence Enhancement (Turn-On) | CHEF (Chelation-Enhanced Fluorescence) - Context Dependent |
| Na⁺ / K⁺ | No Effect | Weak/No interaction |
| Ascorbic Acid | Fluorescence Recovery | Reduces Quinone back to Catechol (if oxidized) |
References
-
Wang, H., et al. (2015). "Coumarins as new matrices for matrix-assisted laser desorption/ionization mass spectrometry analysis of hydrophobic compounds." Analytica Chimica Acta.
-
PubChem. (2025).[1] "6,7-Dihydroxycoumarin-3-carboxylic Acid - Compound Summary." National Library of Medicine.
-
Chem-Impex. (2025). "Product Data: 6,7-Dihydroxycoumarin-3-carboxylic acid." Chem-Impex International.
-
BenchChem. (2025).[2] "Application Note: Coumarin-based Fluorescent Sensors for Metal Ions." BenchChem Protocols.
Sources
A Senior Application Scientist's Guide to Benchmarking 6,7-Dihydroxycoumarin-3-carboxylic Acid Against Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. While a vast arsenal of commercial dyes is available, the exploration of novel fluorophores with unique properties remains a vibrant area of research. This guide provides a comprehensive framework for benchmarking the performance of 6,7-Dihydroxycoumarin-3-carboxylic Acid, a promising but less characterized fluorescent molecule, against established commercial dyes such as Pacific Blue™, Alexa Fluor™ 488, and Fluorescein Isothiocyanate (FITC).
This document is structured to provide not only a theoretical comparison based on available data but also detailed, field-proven experimental protocols to empower researchers to conduct their own robust evaluations. The emphasis here is on the "why" behind the "how," ensuring a deep understanding of the experimental design and data interpretation.
Introduction to 6,7-Dihydroxycoumarin-3-carboxylic Acid
6,7-Dihydroxycoumarin-3-carboxylic Acid belongs to the coumarin family of fluorophores, which are known for their utility as fluorescent probes and labels.[1] The dihydroxy substitution on the coumarin ring, along with the carboxylic acid moiety, suggests potential for pH sensitivity and provides a reactive handle for conjugation to biomolecules. While its parent compound, 6,7-dihydroxycoumarin (also known as esculetin), has been studied for its antioxidant properties and as a fluorescent probe, detailed photophysical characterization of the 3-carboxylic acid derivative is not widely available in the public domain.[2] This guide aims to bridge that gap by providing a roadmap for its systematic evaluation.
Comparative Photophysical Properties
A direct comparison of the photophysical properties of 6,7-Dihydroxycoumarin-3-carboxylic Acid with commercial dyes is essential for determining its potential applications. While specific data for the target molecule is limited, we can draw inferences from its structural analog, 7-Hydroxycoumarin-3-carboxylic acid, and present the known properties of our selected commercial benchmarks.
| Property | 7-Hydroxycoumarin-3-carboxylic Acid | Pacific Blue™ | Alexa Fluor™ 488 | FITC |
| Excitation Max (nm) | ~352 (pH dependent)[3] | ~401-404[4] | ~496-499[5] | ~491-495[6] |
| Emission Max (nm) | ~407 (pH dependent)[3] | ~452-455[4] | ~519-520[5] | ~516-525[6] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not consistently reported; a derivative showed 37,000 | ~46,000 | ~71,000 | ~73,000-75,000[6] |
| Quantum Yield (Φ) | Not consistently reported; a derivative showed 0.84 | ~0.78 | ~0.92 | ~0.92 |
| Brightness (ε x Φ) | To be determined | ~35,880 | ~65,320 | ~67,160-69,000 |
Note: The brightness is a calculated parameter that provides a theoretical measure of a fluorophore's performance. The data for 7-Hydroxycoumarin-3-carboxylic acid derivatives suggests that 6,7-Dihydroxycoumarin-3-carboxylic Acid could exhibit competitive brightness, warranting experimental verification.
Experimental Benchmarking Protocols
To objectively assess the performance of 6,7-Dihydroxycoumarin-3-carboxylic Acid, a series of standardized experiments should be conducted in parallel with the chosen commercial dyes. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Workflow for Quantum Yield Measurement (Comparative Method)
Caption: Workflow for measuring fluorescence quantum yield.
Assessment of Photostability
Photostability, or resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of fluorescent dyes.
Evaluation of pH Sensitivity
The fluorescence of many dyes is sensitive to the pH of their environment. This can be a desirable feature for developing pH sensors or a confounding factor in biological experiments where pH can vary.
Workflow for pH Sensitivity Evaluation
Caption: Workflow for evaluating the pH sensitivity of a fluorescent dye.
Discussion and Interpretation of Results
Upon completion of these experiments, the compiled data will allow for a direct and quantitative comparison of 6,7-Dihydroxycoumarin-3-carboxylic Acid with the commercial standards.
-
Brightness: A direct comparison of the calculated brightness (ε x Φ) will provide a primary indication of the signal strength you can expect from this dye.
-
Photostability: The photobleaching half-life will be a critical parameter for imaging applications. A longer half-life indicates a more robust dye for time-lapse and high-intensity imaging.
-
pH Sensitivity: The pKa value will define the useful pH range for this dye. A pKa near physiological pH (7.4) could make it a sensitive reporter for biological pH changes, while a pKa far from this value would indicate greater pH stability for general labeling applications.
Conclusion
While the complete photophysical profile of 6,7-Dihydroxycoumarin-3-carboxylic Acid requires experimental determination, its structural similarity to other bright and photostable coumarins suggests significant potential. By following the detailed protocols outlined in this guide, researchers can systematically and rigorously benchmark its performance against established commercial dyes. This empirical approach is the cornerstone of scientific integrity, ensuring that the selection of a fluorescent probe is based on robust data rather than speculation. The insights gained from such a comparison will be invaluable for advancing research in cellular imaging, high-throughput screening, and the development of novel diagnostic tools.
References
-
Chem-Impex. 6,7-Dihydroxycoumarin-3-carboxylic acid. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]
-
Wikipedia. Pacific Blue (dye). [Link]
-
FluoroFinder. Alexa Fluor 488 Dye Profile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydroxycoumarins as highly selective fluorescent probes for the fast detection of 4-hydroxy-TEMPO in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. radab.uomosul.edu.iq [radab.uomosul.edu.iq]
- 6. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
Safety Operating Guide
Personal protective equipment for handling 6,7-Dihydroxycoumarin-3-carboxylic Acid
Topic: [1][2][3][4][5][6][7][8]
Executive Safety Snapshot
Compound Identity: 6,7-Dihydroxycoumarin-3-carboxylic Acid CAS Number: 84738-35-2 Physical State: Light yellow to green crystalline powder Core Hazards (GHS): WARNING .[9] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity – respiratory tract irritation (H335).[1][2] Critical Storage: Hygroscopic and Light Sensitive. Store at -20°C, desiccated, and protected from light.
Part 1: Risk Assessment & Strategic PPE Selection
As a Senior Application Scientist, I emphasize that safety protocols must evolve with the state of the matter. A common error in laboratory settings is treating the solid compound and the solubilized compound with the same PPE profile. This is dangerous.
The "Carrier Effect" Risk: While the solid powder is a contact irritant, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. These solvents are permeation enhancers; they can carry the dissolved coumarin derivative directly through standard nitrile gloves and into the bloodstream.
PPE Selection Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (DMSO/DMF/Methanol) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm / 4-5 mil) | Double Gloving Strategy Inner: NitrileOuter: Polychloroprene or thicker Nitrile (8 mil) | Standard nitrile degrades rapidly (<5 mins) upon contact with DMF/DMSO. Double gloving provides a "breakthrough buffer." |
| Respiratory | Fume Hood (Face velocity: 0.3–0.5 m/s) | Fume Hood required. | The H335 hazard (respiratory irritation) mandates engineering controls over N95 masks, which do not protect against solvent vapors. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Glasses protect against projectiles (crystals); goggles seal against splashes/aerosols which can cause corneal damage. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (if >100mL) | Cotton absorbs; an apron repels. Essential when handling larger volumes of solvent. |
Part 2: Operational Workflows
Diagram 1: PPE Decision Logic
This logic gate determines the necessary protection level based on the solvent system used.
Caption: Decision logic for selecting PPE based on solvent permeation risks.
Protocol: Safe Handling & Solubilization
1. Receiving & Inspection
-
Action: Upon receipt, inspect the vial for breakage while wearing standard PPE.
-
Verification: Check the appearance. It should be a light yellow/green powder.[9] Darkening indicates oxidation or light exposure.
2. Weighing (The Critical Dust Control Step)
-
Context: Static electricity can cause this fine powder to "jump," creating an inhalation hazard.
-
Step A: Place the analytical balance inside a chemical fume hood or use a powder containment hood.
-
Step B: Use an anti-static gun or ionizer on the spatula and weighing boat before contact.
-
Step C: Weigh the required amount. Close the vial immediately to prevent moisture uptake (hygroscopic).
3. Solubilization (The High-Risk Step)
-
Solvent Choice: 6,7-Dihydroxycoumarin-3-carboxylic acid is sparingly soluble in water but soluble in DMSO or basic aqueous buffers (pH > 7.5).
-
Procedure:
-
Add the solvent to the powder (not powder to solvent) to reduce aerosolization.
-
Vortex in a closed tube.
-
Safety Check: If using DMSO, ensure you have switched to double gloves as per the matrix above. A drop of DMSO-coumarin solution on skin will absorb instantly.
-
4. Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (P-listed or U-listed protocols depending on local regulations, generally treated as toxic organic).
-
Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated" or "Aqueous Basic"). Do not pour down the drain.
Diagram 2: Operational Workflow
Visualizing the safe path from storage to experiment.
Caption: Workflow emphasizing containment zones and light protection during handling.
Part 3: Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[2][8] Lifting upper and lower eyelids is crucial to remove trapped crystals.
-
Skin Contact (DMSO Solution): Do not use ethanol or other solvents to wash the skin; this will increase absorption. Wash with copious amounts of water and mild soap.
-
Spill Cleanup:
-
Solid: Dampen a paper towel (to prevent dust) and wipe.
-
Solution: Cover with absorbent pads. If DMSO is involved, wear butyl rubber or double nitrile gloves during cleanup.
-
References
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 3, 2026, from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. anaspec.com [anaspec.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
